(1H-indazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXLZPHPSJUXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363805 | |
| Record name | (1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478828-52-3 | |
| Record name | (1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Hydroxymethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1H-indazol-5-yl)methanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-indazol-5-yl)methanol, a heterocyclic alcohol, is a molecule of significant interest in medicinal chemistry and drug discovery. Its indazole core is a recognized pharmacophore present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, catering to professionals in research and drug development. This document collates available data on its chemical identifiers, physical and computed properties, and provides a plausible synthetic pathway. Due to the limited availability of experimental data for this specific isomer, some of the presented data is based on computational predictions and analysis of related compounds.
Chemical Structure and Identification
This compound is characterized by a bicyclic indazole ring system with a hydroxymethyl group substituted at the 5-position. The indazole ring is an aromatic heterocycle consisting of a fused benzene and pyrazole ring. The presence of the hydroxyl group and the nitrogen atoms in the pyrazole ring makes it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 478828-52-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 1H-Indazole-5-methanol, 5-Hydroxymethyl-1H-indazole, Indazole-5-methanol | [1][2] |
| MDL Number | MFCD04038636 | [1][2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. The following table summarizes predicted data from chemical databases. These values provide useful estimates for experimental design and computational modeling.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 380.3 ± 17.0 °C | [2] |
| Density | 1.360 ± 0.06 g/cm³ | [2] |
| pKa | 14.00 ± 0.40 | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectral Data (Predicted)
¹H NMR:
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled) typically appearing around 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet with a chemical shift that is dependent on solvent and concentration.
-
N-H Proton: A broad singlet, often downfield, typically above 10 ppm.
¹³C NMR:
-
Aromatic Carbons: Resonances in the aromatic region (approximately 110-140 ppm).
-
Methylene Carbon (-CH₂OH): A signal in the aliphatic region, expected around 60-65 ppm.
IR Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): Expected at m/z = 148.
-
[M+H]⁺ Peak: In positive ion electrospray ionization (ESI+), a peak at m/z = 149 would be expected.
Synthesis Pathway
A common and plausible method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester derivative. A potential synthetic route is outlined below.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general procedure for the reduction of an indazole carboxylic acid to the corresponding alcohol is provided below. This protocol is based on standard organic chemistry transformations and would likely be applicable with minor modifications.
Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of this compound.
Synthesis of this compound from 1H-Indazole-5-carboxylic acid
Materials:
-
1H-Indazole-5-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-4 equivalents) in anhydrous THF.
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Addition of Reactant: 1H-Indazole-5-carboxylic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water. Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until a granular precipitate is formed.
-
Work-up: The resulting suspension is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
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Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
Safety and Handling
This compound is a chemical compound intended for research use. Standard laboratory safety precautions should be observed. Based on predictions for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.
General Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. This compound, with its reactive hydroxymethyl group, serves as a valuable intermediate for the synthesis of more complex molecules. It can be a starting point for the development of novel therapeutic agents, particularly in areas such as oncology and neurology. The hydroxymethyl group provides a handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While experimental data for this specific isomer is currently limited, this guide provides a summary of its known identifiers, predicted physicochemical properties, and a plausible synthetic approach. Further research is warranted to fully characterize this compound and explore its utility in the development of novel bioactive molecules. Researchers are encouraged to consult supplier documentation for the most current data and safety information.
References
An In-depth Technical Guide to the Synthesis and Characterization of (1H-indazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1H-indazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development. The indazole scaffold is a key component in a wide array of pharmacologically active compounds, and derivatives such as this compound serve as crucial intermediates in the synthesis of novel therapeutic agents. This document details a reliable synthetic route and outlines the expected analytical characterization of the target compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from 1H-indazole-5-carboxylic acid. This common precursor is first esterified to improve its solubility and reactivity, followed by reduction of the ester to the corresponding primary alcohol.
Synthetic Scheme Overview
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-5-carboxylic acid methyl ester
This protocol describes the esterification of 1H-indazole-5-carboxylic acid to its methyl ester.
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Materials:
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1H-Indazole-5-carboxylic acid
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Methanol (CH₃OH), anhydrous
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Sulfuric acid (H₂SO₄), concentrated
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of 1H-Indazole-5-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
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Treat the residue with ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and evaporate the solvent under reduced pressure to yield the crude 1H-indazole-5-carboxylic acid methyl ester, which can be purified by column chromatography or recrystallization.
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Protocol 2: Synthesis of this compound
This protocol details the reduction of the methyl ester to this compound using lithium aluminum hydride (LiAlH₄).
-
Materials:
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1H-Indazole-5-carboxylic acid methyl ester
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Lithium aluminum hydride (LiAlH₄)
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Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
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Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
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Three-neck round-bottom flask, dropping funnel, nitrogen/argon inlet, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
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Dissolve 1H-indazole-5-carboxylic acid methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of Rochelle's salt.
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Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by silica gel column chromatography.
-
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods. The following tables summarize the expected analytical data for the compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 478828-52-3[1] |
| Molecular Formula | C₈H₈N₂O[1] |
| Molecular Weight | 148.16 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.10 | br s | 1H | N1-H |
| ~8.05 | s | 1H | H-3 |
| ~7.80 | s | 1H | H-4 |
| ~7.50 | d, J ≈ 8.5 Hz | 1H | H-7 |
| ~7.25 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-6 |
| ~5.30 | t, J ≈ 5.5 Hz | 1H | -CH₂OH |
| ~4.60 | d, J ≈ 5.5 Hz | 2H | -CH₂OH |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-7a |
| ~135.0 | C-5 |
| ~133.5 | C-3 |
| ~126.0 | C-3a |
| ~122.0 | C-6 |
| ~119.0 | C-4 |
| ~109.5 | C-7 |
| ~62.5 | -CH₂OH |
Table 4: Predicted FTIR Spectroscopic Data
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
| 3200-3600 (broad) | O-H Stretch (alcohol) | Stretching |
| 3100-3200 (broad) | N-H Stretch (indazole) | Stretching |
| 3000-3100 | C-H Stretch (aromatic) | Stretching |
| 1600-1650 | C=C Stretch (aromatic) | Stretching |
| 1450-1550 | C=N Stretch (indazole ring) | Stretching |
| 1000-1100 | C-O Stretch (primary alcohol) | Stretching |
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Parameter | Expected Value |
| ESI+ | Calculated Exact Mass | 148.0637 |
| ESI+ | [M+H]⁺ | 149.0715 |
Workflow Visualizations
The following diagrams illustrate the general workflows for the synthesis and subsequent characterization of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Figure 3: Logical workflow for the analytical characterization of this compound.
References
Spectroscopic Profile of (1H-indazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1H-indazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a critical reference for the identification, characterization, and quality control of this compound in a research and development setting.
Core Spectroscopic Data
The structural integrity and purity of this compound (C₈H₈N₂O, Molar Mass: 148.16 g/mol ) are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally-derived spectra for this specific isomer is limited, data from closely related analogs and general principles of spectroscopy for indazole derivatives allow for a reliable prediction and interpretation of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the solvent used.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the aliphatic methylene carbon.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR (Predicted) | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | H-3, H-4, H-6, H-7 | ~7.0 - 8.2 | m | - |
| Methylene Protons | -CH₂- | ~4.6 - 4.8 | s | - |
| Hydroxyl Proton | -OH | Variable | br s | - |
| Imidazole Proton | N-H | ~13.0 | br s | - |
| ¹³C NMR (Predicted) | Atom | Chemical Shift (δ, ppm) | ||
| Aromatic Carbons | C3, C4, C5, C6, C7, C7a, C3a | ~110 - 142 | ||
| Methylene Carbon | -CH₂- | ~60 - 65 |
Note: Predicted values are based on typical chemical shifts for indazole derivatives and related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Indazole) | Stretching | 3100 - 3500 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is commonly used.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 149.0715 | Protonated Molecular Ion |
| [M+Na]⁺ | 171.0534 | Sodium Adduct |
| [M-H₂O]⁺ | 131.0609 | Loss of Water |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory standard operating procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Determine the m/z value of the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents targeting a wide array of diseases, most notably cancer. This technical guide provides a comprehensive overview of the discovery, history, and development of indazole-based compounds in medicine, with a focus on key approved drugs and those in late-stage clinical development. We will delve into their mechanisms of action, present key clinical trial data in a structured format, provide detailed experimental protocols for their synthesis, and visualize critical signaling pathways and experimental workflows.
A Historical Perspective: From Obscurity to Clinical Prominence
The indazole nucleus was first described in the late 19th century, but its therapeutic potential remained largely unexplored for many decades. It wasn't until the latter half of the 20th century that the unique properties of this scaffold began to be appreciated by medicinal chemists. The indazole structure can exist in two tautomeric forms, 1H-indazole and 2H-indazole, which allows for diverse substitution patterns and the creation of libraries of compounds with varied biological activities. This structural versatility, coupled with its ability to participate in various non-covalent interactions with biological targets, has been a key driver of its success.
The initial forays into the medicinal applications of indazoles led to the discovery of compounds with anti-inflammatory and analgesic properties. However, the true breakthrough for this scaffold came with the advent of targeted cancer therapies. Researchers discovered that the indazole core could serve as an excellent bioisostere for other aromatic systems, such as indoles, and could effectively bind to the ATP-binding pocket of various protein kinases, a class of enzymes frequently dysregulated in cancer. This discovery opened the floodgates for the development of a new generation of indazole-based kinase inhibitors.
Key Indazole-Based Drugs in the Clinical Arena
Several indazole-containing compounds have successfully navigated the rigorous drug development process and are now established treatments for various cancers. These drugs primarily function as inhibitors of key signaling pathways involved in tumor growth, proliferation, and survival.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1] By inhibiting these receptors, pazopanib effectively blocks downstream signaling pathways crucial for tumor angiogenesis and growth.[1]
Axitinib: A Potent and Selective VEGFR Inhibitor
Axitinib is another key indazole-based drug that primarily targets VEGFRs 1, 2, and 3. Its high potency and selectivity for these receptors make it an effective anti-angiogenic agent used in the treatment of advanced renal cell carcinoma.
Niraparib: A PARP Inhibitor for DNA Repair Deficient Tumors
Niraparib represents a different class of indazole-based therapeutics, acting as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. These enzymes are critical for the repair of single-strand DNA breaks. In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Belinostat and Entinostat: Targeting Epigenetic Regulation through HDAC Inhibition
Belinostat and Entinostat are indazole-based histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these drugs induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.[2][3]
Quantitative Clinical Trial Data
The following tables summarize key efficacy data from pivotal clinical trials of prominent indazole-based drugs.
Table 1: Efficacy of Pazopanib in Advanced Renal Cell Carcinoma
| Clinical Trial | Treatment Arm | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| VEG105192 | Pazopanib | 290 | 30% | 9.2 months |
| Placebo | 145 | 3% | 4.2 months |
Table 2: Efficacy of Axitinib in Advanced Renal Cell Carcinoma (Second-Line Setting)
| Clinical Trial | Treatment Arm | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| AXIS | Axitinib | 361 | 19.4% | 6.7 months[4] |
| Sorafenib | 362 | 9.4% | 4.7 months[4] |
Table 3: Efficacy of Niraparib in Recurrent Ovarian Cancer (NOVA trial)
| Patient Cohort | Treatment Arm | N | Median Progression-Free Survival (PFS) |
| Germline BRCA mutation | Niraparib | 138 | 21.0 months |
| Placebo | 65 | 5.5 months | |
| Non-germline BRCA mutation (HRD-positive) | Niraparib | 162 | 9.3 months |
| Placebo | 84 | 3.9 months |
Table 4: Efficacy of Belinostat in Relapsed or Refractory Peripheral T-Cell Lymphoma (BELIEF trial)
| Efficacy Endpoint | Result (N=120) | 95% Confidence Interval |
| Overall Response Rate (ORR) | 25.8%[5][6] | 18.3% - 34.6%[5] |
| Complete Response (CR) | 10.8%[5][6] | 5.9% - 17.8%[5] |
| Partial Response (PR) | 15%[5] | |
| Median Duration of Response | 8.4 months[5] | 4.5 - 29.4 months[5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of indazole-based drugs are a direct consequence of their ability to modulate specific signaling pathways that are critical for cancer cell survival and proliferation.
VEGFR Signaling Pathway Inhibition
PARP Inhibition and Synthetic Lethality
HDAC Inhibition and Epigenetic Regulation
Experimental Protocols for the Synthesis of Key Indazole-Based Drugs
The following section provides detailed methodologies for the synthesis of representative indazole-based compounds. These protocols are intended for informational purposes and should be carried out by qualified professionals in a laboratory setting.
Synthesis of Pazopanib
The synthesis of Pazopanib typically involves a multi-step process. A common route is outlined below:
-
Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine:
-
2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol or a mixture of ethanol and water.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
-
-
Synthesis of Pazopanib:
-
The intermediate from the previous step is coupled with 5-amino-2-methylbenzenesulfonamide in a solvent such as dimethylformamide (DMF).
-
The reaction is typically carried out in the presence of a base like potassium carbonate and heated to an elevated temperature.
-
The final product, Pazopanib, is isolated by precipitation upon addition of water, followed by filtration and purification.
-
Synthesis of Axitinib
A representative synthesis of Axitinib is as follows:
-
Synthesis of (E)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-amine:
-
This key intermediate can be prepared through a Heck coupling reaction between 6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 2-vinylpyridine using a palladium catalyst.
-
The protecting group is then removed to yield the desired amine.
-
-
Synthesis of Axitinib:
-
The indazol-6-amine intermediate is then reacted with 2-iodo-N-methylbenzamide in the presence of a copper catalyst and a base in a suitable solvent.
-
The final product is obtained after workup and purification.
-
Synthesis of Niraparib
The asymmetric synthesis of Niraparib is a key challenge. One approach is:
-
Synthesis of (S)-3-(4-aminophenyl)piperidine:
-
This chiral intermediate can be prepared through various methods, including enzymatic resolution or asymmetric hydrogenation.
-
-
Synthesis of Niraparib:
-
The chiral piperidine is then coupled with 2-bromo-2H-indazole-7-carboxamide. This can be achieved through a Buchwald-Hartwig amination reaction using a palladium catalyst and a suitable ligand.
-
The final product is purified by chromatography.
-
Synthesis of Belinostat
A practical synthetic route for Belinostat is described as follows:[7]
-
Preparation of 3-formylbenzenesulfonyl chloride: This key intermediate is prepared from benzaldehyde through a series of reactions including addition with sodium bisulfite and sulfochlorination.[7]
-
Sulfonamidation: The sulfonyl chloride is then reacted with aniline to form the corresponding sulfonamide.[7]
-
Knoevenagel condensation: A Knoevenagel condensation is performed to introduce the acrylic acid moiety.[7]
-
Amidation: The final step involves the amidation of the carboxylic acid with hydroxylamine to yield Belinostat.[7]
Synthesis of Entinostat
The synthesis of Entinostat can be achieved through the following steps:[1]
-
Amide coupling: 3-aminobenzoic acid is first protected and then coupled with 4-(aminomethyl)pyridine using a standard peptide coupling reagent like HATU.[1]
-
Deprotection and final coupling: The protecting group on the aniline is removed, and the resulting amine is then acylated with a derivative of benzoic acid to introduce the benzamide moiety, yielding Entinostat.[1]
Conclusion and Future Directions
The indazole scaffold has firmly established itself as a versatile and highly valuable core in the development of modern therapeutics, particularly in the field of oncology. The success of drugs like Pazopanib, Axitinib, Niraparib, Belinostat, and Entinostat is a testament to the power of this privileged structure. These compounds have not only provided significant clinical benefits to patients but have also served as valuable tools for dissecting the complex signaling networks that drive cancer.
Future research in this area will likely focus on several key aspects. The development of more selective and potent indazole-based inhibitors targeting novel kinases and other enzymes remains a high priority. Furthermore, the exploration of indazole derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders, is a promising avenue of investigation. The continued refinement of synthetic methodologies to allow for more efficient and diverse substitution of the indazole core will undoubtedly fuel the discovery of the next generation of indazole-based medicines. As our understanding of the molecular basis of disease continues to grow, the indazole scaffold is poised to play an even more significant role in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. inlyta.com [inlyta.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (1H-indazol-5-yl)methanol: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-indazol-5-yl)methanol is a heterocyclic aromatic compound belonging to the indazole family. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules, recognized for its ability to mimic endogenous biomolecules and interact with a wide array of biological targets. This has led to the development of indazole-containing drugs with a broad spectrum of activities, including anti-inflammatory, anticancer, and neuroprotective effects. As a functionalized indazole derivative, this compound serves as a crucial building block and key intermediate in the synthesis of more complex pharmaceutical compounds and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis, to support its application in research and drug development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. While experimental data for this specific isomer is limited in some cases, predicted values and data from closely related isomers, such as (1H-indazol-4-yl)methanol, are provided for estimation and comparison.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [Calculated] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | Not explicitly reported; related indazole derivatives melt in the range of 80-150 °C. | [3] |
| Boiling Point | Predicted: 380.3 ± 17.0 °C (for 4-yl isomer) | [3] |
| pKa | Predicted: 14.00 ± 0.40 | [2] |
Solubility Profile
| Solvent | Solubility | Notes |
| Water | Moderately soluble | The hydrophilic hydroxymethyl group contributes to aqueous solubility. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | Expected to be soluble due to hydrogen bonding capabilities. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Commonly used as solvents for reactions involving indazole derivatives. |
| Nonpolar Organic Solvents | Sparingly soluble to insoluble | The hydrophobic indazole ring provides some lipophilic character. |
Note: The solubility is generally influenced by the balance between the hydrophilic hydroxymethyl group and the hydrophobic indazole core.[3]
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the indazole ring, a singlet for the CH₂ group of the methanol moiety, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be indicative of the 5-substitution pattern. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms of the molecule, including the hydroxymethyl carbon. The chemical shifts will reflect the electronic environment of the indazole ring system. |
| Infrared (IR) Spectroscopy | A broad absorption band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ). In positive ion mode (e.g., ESI+), a peak at m/z 149.07 [M+H]⁺ would be expected. |
Chemical Properties and Reactivity
This compound exhibits the characteristic reactivity of both the indazole ring system and the primary alcohol functional group.
-
Indazole Ring: The indazole ring is aromatic and can undergo electrophilic substitution reactions. The nitrogen atoms of the pyrazole ring can also be functionalized, for example, through N-alkylation or N-acylation. The 1H-tautomer is generally the more stable and predominant form.[6]
-
Hydroxymethyl Group: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification, etherification, and conversion to a leaving group (e.g., a halide) to facilitate further nucleophilic substitution reactions. This functional group provides a versatile handle for synthetic modifications.
Experimental Protocols
While a specific detailed protocol for the synthesis of this compound is not widely published, a general and reliable method for the preparation of (1H-indazol-yl)methanol derivatives involves the reaction of the corresponding indazole with formaldehyde in an acidic medium.[2][7] The following is a representative protocol adapted from the synthesis of related compounds.
Synthesis of this compound from 5-substituted Indazole Precursor
This protocol outlines a two-step process starting from a commercially available precursor, such as methyl 1H-indazole-5-carboxylate, involving reduction of the ester to the primary alcohol.
Step 1: Reduction of Methyl 1H-indazole-5-carboxylate
Materials and Reagents:
-
Methyl 1H-indazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Water (deionized)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 1H-indazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous sodium sulfate, and filter the solid through a pad of Celite®. Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Applications
The indazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are of significant interest for their potential biological activities. While specific biological targets for this compound itself are not extensively documented, the broader class of 5-substituted indazoles has been investigated for a variety of therapeutic applications.
References
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.usfq.edu.ec [research.usfq.edu.ec]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. (1H-Indazol-4-YL)methanol | 709608-85-5 | Benchchem [benchchem.com]
Tautomerism and Stability of 1H-Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to a multitude of clinically approved drugs, particularly in oncology, such as Axitinib, Entrectinib, and Niraparib.[2][3] A critical and often nuanced aspect of indazole chemistry is the phenomenon of annular tautomerism, primarily the equilibrium between the 1H- and 2H-tautomeric forms.[1][2]
The position of this tautomeric equilibrium significantly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and metabolic stability.[2] Consequently, understanding and controlling the tautomeric preference of indazole derivatives is paramount for the rational design and optimization of novel therapeutics.[1] This technical guide provides a comprehensive overview of the tautomerism and stability of 1H-indazole derivatives, presenting quantitative data, detailed experimental and computational methodologies, and logical workflows relevant to drug discovery and development.
Indazoles can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the rarely observed, significantly less stable 3H-indazole.[1][4] The most pertinent equilibrium is between the 1H- and 2H-tautomers. The 1H-indazole, characterized by its benzenoid structure, is generally the thermodynamically more stable form compared to the quinonoid-like 2H-indazole.[1][4]
Quantitative Analysis of Tautomeric Stability
The relative stability of the 1H- and 2H-indazole tautomers has been extensively studied using both computational and experimental methods. The energy difference between the two forms is a key determinant of the position of the tautomeric equilibrium.
Relative Energies of Indazole Tautomers
Quantum mechanical calculations have been instrumental in quantifying the energy difference between the 1H- and 2H-tautomers. The following table summarizes some of the reported energy differences from various levels of theory.
| Method/Level of Theory | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |
| MP2/6-31G* | Gas | 3.6 | [4] |
| B3LYP/6-311++G(d,p) | Gas | ~4.8 (20 kJ/mol) | [5][6] |
| MP2/6-31G** | - | ~3.6 (15 kJ/mol) | [5][6] |
| Experimental (pKa measurements) | Water | 2.3 | [4][7] |
| NMR-NQR & Calculations | - | ~5.1 (21.4 kJ/mol) | [7] |
Note: Energy values were converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).
Acidity and Basicity
The pKa values of indazole provide insight into its behavior in biological systems. Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.
| Equilibrium | pKa | Reference |
| Indazolium ⇌ Indazole + H⁺ | 1.04 | [8] |
| Indazole ⇌ Indazolate⁻ + H⁺ | 13.86 | [8][9] |
Factors Influencing Tautomeric Equilibrium
The delicate balance of the tautomeric equilibrium in substituted indazoles is influenced by a combination of electronic effects of substituents, solvent polarity, and intermolecular interactions.
-
Substituent Effects: The electronic nature of substituents on the indazole ring can modulate the relative stability of the tautomers. Electron-withdrawing groups (EWGs), such as nitro groups, can influence the acidity of the N-H proton and the electron distribution within the ring system, thereby altering the energy difference between the 1H and 2H forms.[5]
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. While the 1H-tautomer is generally more stable irrespective of the solvent, polar solvents can influence the equilibrium.[4] For instance, the dipole moment of 2-methyl-2H-indazole is significantly higher than that of 1-methyl-1H-indazole, suggesting that polar environments might offer some stabilization to the 2H form.[1]
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonds can be a dominant factor in stabilizing the 2H-tautomer in specific cases.[10] For some 3-substituted indazoles, the formation of stable centrosymmetric dimers through intermolecular hydrogen bonding has been shown to favor the 2H tautomer, particularly in aprotic solvents.[10]
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for the comprehensive characterization of the tautomeric equilibrium of indazole derivatives.
Experimental Methodologies
NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution and the solid state.[1][7] The chemical shifts of protons and carbons, particularly those in the pyrazole ring, are highly sensitive to the location of the N-H proton.
Protocol for Tautomeric Ratio Determination by ¹H NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of the indazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature.
-
Signal Assignment: Identify characteristic signals for both tautomers. Comparison with the spectra of N-alkylated 1H- and 2H-indazole standards is crucial for unambiguous assignment.
-
Integration and Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals provides the tautomeric ratio (KT).
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct absorption spectra. However, the absorption bands of 1H- and 2H-indazoles often overlap, making quantitative analysis challenging.[11]
Protocol for Qualitative Analysis of Tautomerism by UV-Vis:
-
Sample Preparation: Prepare dilute solutions of the indazole derivative in solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Spectral Analysis: Analyze changes in the absorption maxima (λmax) and the shape of the absorption bands as a function of solvent polarity. These changes can indicate a shift in the tautomeric equilibrium. Deconvolution techniques may be applied to overlapping spectra for semi-quantitative analysis.[11]
Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.[6][10]
Protocol for Tautomer Identification by X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen, which definitively identifies the tautomer.
Computational Chemistry Protocol
Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for rationalizing experimental observations.[12][13]
Protocol for Calculating Tautomer Energies:
-
Structure Building: Construct the 3D structures of the 1H- and 2H-tautomers of the substituted indazole using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[5][6]
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set if necessary.
-
Relative Energy Determination: The difference in the calculated Gibbs free energies (ΔG) provides the relative stability of the two tautomers.
Visualization of Key Concepts
Computational Workflow for Tautomer Prediction
The following diagram illustrates a typical computational workflow for predicting the dominant tautomeric form of an indazole derivative.
Caption: A computational workflow for predicting the most stable indazole tautomer.
Role of Tautomerism in Kinase Inhibition
The specific tautomeric form of an indazole-based kinase inhibitor can be critical for its binding affinity to the target protein. The hydrogen bonding pattern presented by the 1H- versus the 2H-tautomer can lead to different interactions with the amino acid residues in the kinase active site.
Caption: The influence of indazole tautomerism on kinase binding and inhibition.
Conclusion
The tautomeric equilibrium between 1H- and 2H-indazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery. The 1H-tautomer is generally the more stable form, but this preference can be modulated by substituents and the local environment. A thorough understanding and characterization of this equilibrium, utilizing a combination of advanced experimental and computational methods, is essential for the rational design of potent and selective indazole-based therapeutics. By controlling the tautomeric landscape, medicinal chemists can fine-tune the molecular properties of these important scaffolds to optimize their interactions with biological targets and ultimately enhance their therapeutic potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. caribjscitech.com [caribjscitech.com]
- 10. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. scispace.com [scispace.com]
(1H-indazol-5-yl)methanol solubility in different organic solvents
An In-depth Technical Guide on the Solubility of (1H-indazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document presents a predicted qualitative solubility profile based on the compound's molecular structure. Furthermore, it offers a detailed, standardized experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound in various organic solvents.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an indazole core with a hydroxymethyl substituent. The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide range of biologically active molecules. The solubility of this intermediate is a critical physical property that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Understanding its behavior in different organic solvents is paramount for process optimization and achieving desired experimental outcomes.
Solubility Profile of this compound
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, a qualitative assessment can be made based on its molecular structure, which contains both a hydrophilic (water-loving) hydroxymethyl group (-CH₂OH) and a larger, more lipophilic (oil-loving) indazole ring system.
The hydroxymethyl group is capable of forming strong hydrogen bonds, suggesting good solubility in polar protic solvents. The bicyclic indazole core, while containing nitrogen atoms, contributes significant nonpolar surface area, which may allow for some solubility in less polar organic solvents.
Data Presentation: Predicted Qualitative Solubility
The following table summarizes the expected solubility of this compound in common organic solvents based on first principles of chemical interactions.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent and the hydroxymethyl group of the solute can readily form strong hydrogen bonds. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Medium | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute facilitate dissolution. |
| Polar Aprotic | Acetone, Acetonitrile | Medium | Moderate dipole-dipole interactions are possible, but the overall polarity is less than that of DMSO or DMF. |
| Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Medium | The lipophilic indazole ring allows for some interaction, but the polar hydroxymethyl group limits overall solubility. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The molecule's polarity from the hydroxymethyl and indazole nitrogen groups is too high to be effectively solvated by nonpolar solvents. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[1][2]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Step-by-Step Methodology
-
Preparation: Set the orbital shaker/thermomixer to the desired experimental temperature (e.g., 25 °C). Allow all solvents and materials to thermally equilibrate.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what might dissolve is sufficient (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the suspension at a constant speed (e.g., 250 rpm) for a period sufficient to ensure equilibrium is reached. This is typically 24 to 72 hours.[3] A preliminary time-course experiment is recommended to determine the minimum required equilibration time.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for the sedimentation of larger particles. To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same constant temperature.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best to take the sample from the upper portion of the liquid. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. Perform a precise serial dilution of the filtrate with the appropriate mobile phase or solvent for analysis.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
References
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of the indazole scaffold, with a focus on its applications in anticancer, anti-inflammatory, antimicrobial, and neuroprotective therapies. The guide includes quantitative data on the activity of various indazole derivatives, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity of Indazole Derivatives
The indazole scaffold is a prominent feature in a number of FDA-approved and clinical-stage anticancer agents.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell migration and invasion.[1][3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected indazole derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |
| 2f | 4T1 (Breast) | Apoptosis induction, ROS generation | 0.23 | [1][4] |
| A549 (Lung) | Not Specified | 0.95 | [5] | |
| HepG2 (Liver) | Not Specified | 0.80 | [5] | |
| MCF-7 (Breast) | Not Specified | 0.34 | [5] | |
| HCT116 (Colon) | Not Specified | 1.15 | [5] | |
| Pazopanib | Multiple | VEGFR, PDGFR, c-Kit inhibitor | Varies | [6] |
| Axitinib | Multiple | VEGFR inhibitor | Varies | [2] |
| Niraparib | Multiple | PARP inhibitor | Varies | [3] |
| Compound 109 | H1975 (NSCLC) | EGFR T790M inhibitor | 0.0053 | [7] |
| PC9 (NSCLC) | EGFR inhibitor | Not specified | [7] | |
| Entrectinib | Multiple | ALK, ROS1, TRK inhibitor | 0.012 (ALK) | [7] |
| Compound 100 | KG1 (Leukemia) | FGFR1 inhibitor | 0.0253 | [7] |
| Compound 82a | KMS-12 BM (Myeloma) | pan-Pim kinase inhibitor | 1.4 | [7] |
| Compound 119 | HT29 (Colon) | ERK1/2 inhibitor | 0.007 (ERK2) | [7] |
| Indazole-pyrimidine 4f | MCF-7 (Breast) | Apoptosis induction | 1.629 | [8] |
| Indazole-pyrimidine 4i | A549 (Lung) | Not Specified | 2.305 | [8] |
| Caco2 (Colon) | Not Specified | 4.990 | [8] | |
| Curcumin-indazole analog 3b | WiDr (Colon) | Not Specified | 27.20 | [9] |
| 1H-indazole-3-amine 6o | K562 (Leukemia) | p53/MDM2 pathway, Apoptosis | 5.15 | [10] |
Signaling Pathways in Indazole-Mediated Anticancer Activity
Indazole derivatives often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).
References
- 1. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule compounds alleviate anisomycin-induced oxidative stress injury in SH-SY5Y cells via downregulation of p66shc and Aβ1–42 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. Neuroprotective effects of (24R)-1,24-dihydroxycholecalciferol in human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
The Indazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases, most notably in oncology.[3][4] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-HIV, and antimicrobial effects.[5][6] This versatility stems from the indazole core's ability to act as a bioisostere for other key functionalities like indoles and phenols, and its capacity to engage in various non-covalent interactions with biological targets.[2]
This technical guide provides a comprehensive overview of the indazole moiety in medicinal chemistry, with a focus on its synthesis, physicochemical properties, and role in the development of targeted therapies. We will delve into the mechanisms of action of key indazole-containing drugs, provide detailed experimental protocols for their synthesis and biological evaluation, and present quantitative data to facilitate comparative analysis.
Physicochemical Properties of the Indazole Core
The indazole ring system can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[5] This tautomerism, along with the presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), allows for diverse interactions with protein targets.[2] The indazole nucleus is also relatively lipophilic, a property that can be fine-tuned through substitution to optimize pharmacokinetic profiles.[2]
| Property | Description | Significance in Drug Design |
| Tautomerism | Exists as 1H- and 2H-tautomers, with the 1H form being more stable.[5] | Influences binding modes and physicochemical properties. |
| Hydrogen Bonding | Possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like N).[2] | Enables strong and specific interactions with biological targets. |
| Aromaticity | A stable 10-pi electron aromatic system.[7] | Contributes to the molecule's stability and influences its electronic properties. |
| Bioisosterism | Can act as a bioisostere for indole and phenol.[2] | Allows for scaffold hopping and the optimization of drug-like properties. |
| Lipophilicity | Generally lipophilic, but can be modulated with substituents.[2] | Affects solubility, permeability, and overall pharmacokinetic profile. |
| pKa | Indazole is a weak base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.9).[8] | Influences the ionization state at physiological pH, affecting solubility and target engagement. |
Mechanism of Action: A Focus on Kinase Inhibition
A significant number of indazole-containing drugs are potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The indazole scaffold is particularly well-suited to bind to the ATP-binding pocket of kinases, often forming key hydrogen bonds with the hinge region of the enzyme.[2]
VEGFR Signaling Pathway Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[9] In many tumors, this pathway is upregulated, promoting the growth of a blood supply that fuels tumor expansion. Several indazole-based drugs, including Pazopanib and Axitinib, are multi-targeted tyrosine kinase inhibitors that potently inhibit VEGFRs.[1][10]
Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by indazole-based drugs.
Caption: VEGFR signaling pathway and inhibition by indazole derivatives.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[11] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-based DNA double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype.[12] When single-strand breaks are not repaired by PARP, they can lead to double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to cell death. Niraparib is an indazole-containing PARP inhibitor used in the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[1][13]
The following diagram illustrates the mechanism of PARP inhibition and synthetic lethality.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Quantitative Data for Key Indazole-Containing Drugs
The following table summarizes the in vitro potency of several FDA-approved indazole-containing drugs against their primary targets.
| Drug | Primary Target(s) | IC50 (nM) | Reference(s) |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10 (VEGFR-1), 30 (VEGFR-2), 47 (VEGFR-3), 84 (PDGFR-β), 74 (c-Kit) | [1] |
| Axitinib | VEGFR-1, -2, -3 | 0.1 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3) | [14] |
| Niraparib | PARP-1, PARP-2 | 3.8 (PARP-1), 2.1 (PARP-2) | [15] |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1.7 (TRKA), 0.1 (TRKB), 0.1 (TRKC), 0.2 (ROS1), 1.6 (ALK) | [1] |
Experimental Protocols
Synthesis of Indazole Derivatives: A General Protocol for N-Arylation
The synthesis of many indazole-based drugs involves the coupling of the indazole core with an aryl or heteroaryl moiety. The following is a general procedure for a copper-catalyzed N-arylation of an indazole derivative.
Materials:
-
Indazole derivative
-
Aryl halide (e.g., aryl iodide or bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., potassium carbonate, K2CO3)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the indazole derivative (1.0 eq.), aryl halide (1.2 eq.), CuI (0.1 eq.), and K2CO3 (2.0 eq.).
-
Add the anhydrous solvent (e.g., DMF) to the flask.
-
Add the ligand (0.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-arylated indazole.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.[16][17]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
In a 96-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP to produce a luminescent signal.[17]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[2][6]
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1]
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Drug Discovery and Development Workflow
The discovery and development of indazole-based kinase inhibitors, like many small molecule drugs, follows a structured workflow from initial target identification to preclinical and clinical evaluation.
The following diagram provides a high-level overview of a typical drug discovery workflow for a kinase inhibitor.
Caption: A typical drug discovery workflow for kinase inhibitors.
Conclusion
The indazole moiety has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its favorable physicochemical properties and ability to effectively interact with a range of biological targets, particularly protein kinases and DNA repair enzymes, have led to the successful development of several important drugs. The continued exploration of the chemical space around the indazole core, coupled with a deeper understanding of its structure-activity relationships, promises to yield a new generation of innovative therapeutics for a multitude of diseases. This guide provides a foundational resource for researchers and drug development professionals working with this important heterocyclic system.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. worldscientific.com [worldscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 14. dovepress.com [dovepress.com]
- 15. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
Methodological & Application
Synthesis of (1H-indazol-5-yl)methanol from 5-bromo-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (1H-indazol-5-yl)methanol, a valuable building block in medicinal chemistry, starting from the commercially available 5-bromo-1H-indazole. The primary synthetic strategy involves a two-step sequence: a formylation reaction to introduce an aldehyde group at the 5-position, followed by the reduction of this aldehyde to the corresponding alcohol.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The title compound, this compound, serves as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other potential therapeutic agents. The presence of the hydroxymethyl group provides a versatile handle for further chemical modifications and library synthesis. This protocol outlines a reliable and reproducible method for its preparation from 5-bromo-1H-indazole.
Synthetic Strategy Overview
The synthesis of this compound from 5-bromo-1H-indazole is most effectively achieved through a two-step process. The initial step involves the conversion of the bromo-substituent into a formyl group to yield 1H-indazole-5-carbaldehyde. Several formylation methods are available for aromatic compounds; however, for this specific transformation, a halogen-metal exchange followed by quenching with a formylating agent is a promising approach. The subsequent step is the selective reduction of the aldehyde functionality to the primary alcohol using a mild reducing agent.
Caption: Synthetic workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis, providing a comparative overview of the reaction conditions and expected outcomes.
Table 1: Formylation of 5-bromo-1H-indazole to 1H-indazole-5-carbaldehyde
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Halogen-Metal Exchange | 1. n-BuLi2. DMF | THF | -78 to RT | 2 - 4 | 60-70 (Estimated) | General Procedure |
Table 2: Reduction of 1H-indazole-5-carbaldehyde to this compound
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 to RT | 1 - 3 | >90 | General Procedure[1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to RT | 1 - 2 | >90 | General Procedure |
Experimental Protocols
Protocol 1: Synthesis of 1H-indazole-5-carbaldehyde via Halogen-Metal Exchange
This protocol describes the formylation of 5-bromo-1H-indazole using n-butyllithium (n-BuLi) for halogen-metal exchange, followed by quenching with N,N-dimethylformamide (DMF).
Materials:
-
5-bromo-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reaction Mixture Preparation: To the flask, add 5-bromo-1H-indazole (1.0 eq) and dissolve it in anhydrous THF (approximately 0.1 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The two equivalents of n-BuLi are to deprotonate the indazole N-H and to perform the halogen-metal exchange. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1H-indazole-5-carbaldehyde.
Protocol 2: Reduction of 1H-indazole-5-carbaldehyde to this compound
This protocol details the reduction of the aldehyde intermediate to the desired alcohol using sodium borohydride.
Materials:
-
1H-indazole-5-carbaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole-5-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 0.2 M concentration).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of deionized water at 0 °C. Remove the organic solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations described in the protocols.
Caption: Mechanism overview for the two-step synthesis.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound from 5-bromo-1H-indazole. The protocols are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. Careful execution of the halogen-metal exchange step is crucial for the success of the formylation, while the subsequent reduction is a robust and high-yielding transformation. This synthetic route opens avenues for the development of novel indazole-based compounds with potential therapeutic applications.
References
(1H-indazol-5-yl)methanol: A Versatile Building Block for Kinase Inhibitor Discovery in Oncology
Introduction
(1H-indazol-5-yl)methanol has emerged as a critical starting material and structural motif in the discovery of novel kinase inhibitors for cancer therapy. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the hinge-binding interactions of ATP in the catalytic cleft of various protein kinases. The hydroxymethyl group at the 5-position offers a versatile handle for synthetic modification, allowing for the strategic elaboration of the indazole core to enhance potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.
Application Notes
The strategic importance of this compound as a building block in drug discovery stems from several key features:
-
Versatile Synthetic Handle: The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing key intermediates for a variety of coupling reactions. Furthermore, it can be converted to a leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities.
-
Bioisosteric Scaffold: The indazole ring system is a well-established bioisostere of the purine core of ATP, allowing it to effectively compete for the ATP-binding site of numerous kinases.[1]
-
Therapeutic Relevance: Derivatives of the indazole scaffold have demonstrated significant therapeutic potential, with several indazole-containing drugs, such as Axitinib and Pazopanib, approved for the treatment of cancer.[2] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a prominent target for inhibitors derived from indazole-based scaffolds.[3]
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors incorporating the indazole scaffold. This data highlights the broad applicability of this structural motif in targeting different kinase families.
Table 1: Inhibitory Activity of Indazole-Based PLK4 Inhibitors
| Compound | PLK4 IC50 (nM) | Reference |
| Axitinib | 6.5 | [4] |
| CFI-400437 | 0.6 | [4] |
| CFI-400945 | 2.8 | [4] |
| K02 | 12.4 | [4] |
| K22 | 0.1 | [4] |
| Centrinone | 2.7 | [4] |
Table 2: Inhibitory Activity of Indazole-Based FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | Reference |
| 14a | 15 | [2] |
| 14b | 13.2 | [2] |
| 14c | 9.8 | [2] |
| 14d | 5.5 | [2] |
Table 3: Inhibitory Activity of Indazole-Pyrimidine Based VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Reference |
| 13f | 114 | [2] |
| 13g | 57.9 | [2] |
| 13i | 34.5 | [2] |
| Pazopanib | 30 | [2] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of indazole-based compounds.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of Indazole-5-carbaldehyde from this compound
This protocol describes the oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde, a key intermediate for further diversification.
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, 10 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure indazole-5-carbaldehyde.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki Cross-Coupling of 5-Bromo-1H-indazole
This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling of a 5-bromo-1H-indazole with a boronic acid, a common strategy for introducing aryl or heteroaryl moieties. 5-Bromo-1H-indazole can be synthesized from this compound via conversion to the corresponding amine, followed by a Sandmeyer reaction.
Materials:
-
5-Bromo-1H-indazole
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indazole (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 5-substituted indazole.[5][6][7]
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the inhibitory potency (IC50) of a synthesized indazole derivative against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized indazole inhibitor
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Assay detection reagents (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the indazole inhibitor in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the serially diluted inhibitor. Include appropriate controls (no inhibitor for 100% activity, and no enzyme for background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or room temperature) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit instructions.
-
Add the detection reagents and incubate as required by the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10]
Protocol 4: Cell-Based Assay for PI3K/Akt/mTOR Pathway Inhibition
This protocol describes a method to assess the cellular activity of an indazole-based inhibitor on the PI3K/Akt/mTOR pathway by measuring the phosphorylation of a downstream effector, such as Akt.
Materials:
-
Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Synthesized indazole inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
References
- 1. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Experimental Protocol for the N-Alkylation of (1H-indazol-5-yl)methanol
Application Note
The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds and pharmaceuticals. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of many drug candidates. This document provides a detailed experimental protocol for the N-alkylation of (1H-indazol-5-yl)methanol, a key intermediate for the synthesis of various indazole-based compounds.
Direct N-alkylation of 1H-indazoles can often result in a mixture of N-1 and N-2 regioisomers.[1][2][3] The regioselectivity of this transformation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[4][5][6] Generally, the use of strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) favors the formation of the thermodynamically more stable N-1 alkylated product.[4][5][6] Conversely, conditions that favor kinetic control, such as the Mitsunobu reaction, can lead to a preference for the N-2 isomer.[4][6]
A key consideration for the N-alkylation of this compound is the potential for competing O-alkylation of the primary hydroxyl group. However, the greater nucleophilicity of the deprotonated indazole nitrogen generally favors N-alkylation. To ensure clean and high-yielding N-alkylation, a two-pronged approach is presented: a direct alkylation method and a method involving the protection of the hydroxyl group. The choice between these protocols will depend on the specific alkylating agent used and the desired purity of the final product.
This application note provides detailed, step-by-step protocols for both approaches, along with data presentation tables and a workflow diagram to guide researchers in medicinal chemistry and drug development.
Experimental Protocols
Protocol 1: Direct N-1 Alkylation of this compound (Thermodynamic Control)
This protocol is optimized for the selective formation of the N-1 alkylated product.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% in mineral oil | Reagent grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Alkyl halide (e.g., Iodomethane, Benzyl bromide) | Reagent grade | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS reagent | Fischer Scientific |
| Ethyl acetate (EtOAc) | HPLC grade | Fischer Scientific |
| Brine (saturated NaCl solution) | ACS reagent | Fischer Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Fischer Scientific |
| Silica gel for column chromatography | 230-400 mesh | Sorbent Technologies |
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alkylating agent. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-1 alkylated product.
Protocol 2: N-1 Alkylation via Hydroxyl Protection
This protocol is recommended when using highly reactive alkylating agents or to eliminate the possibility of O-alkylation. A silyl protecting group, such as tert-butyldimethylsilyl (TBS), is a suitable choice.
Step 2a: Protection of the Hydroxyl Group
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBSCl) | ≥98% | Sigma-Aldrich |
| Imidazole | ≥99% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich |
Procedure:
-
Preparation: Dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM.
-
Silylation: Add TBSCl (1.2 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC), typically 1-3 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude TBS-protected indazole can often be used directly in the next step without further purification.
Step 2b: N-1 Alkylation of the Protected Indazole
Follow the procedure outlined in Protocol 1 , using 5-(((tert-butyldimethylsilyl)oxy)methyl)-1H-indazole as the starting material.
Step 2c: Deprotection of the Silyl Ether
Materials:
| Reagent/Material | Grade | Supplier |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
Procedure:
-
Dissolution: Dissolve the N-1 alkylated, TBS-protected indazole (1.0 equiv) in anhydrous THF.
-
Deprotection: Add TBAF (1.1 equiv) and stir at room temperature until the reaction is complete (monitored by TLC), typically 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Reagents and Conditions for N-1 Alkylation of this compound
| Entry | Alkylating Agent (R-X) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Protocol |
| 1 | Iodomethane | NaH (1.2) | THF | RT | 2 | 1 |
| 2 | Benzyl bromide | NaH (1.2) | THF | RT | 4 | 1 |
| 3 | Ethyl iodide | NaH (1.2) | THF | 40 | 8 | 1 |
| 4 | Allyl bromide | NaH (1.2) | THF | RT | 3 | 1 |
| 5 | Iodomethane | NaH (1.2) | THF | RT | 2 | 2 |
| 6 | Benzyl bromide | NaH (1.2) | THF | RT | 4 | 2 |
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application of (1H-indazol-5-yl)methanol in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it a valuable pharmacophore.[1][2] (1H-indazol-5-yl)methanol serves as a versatile building block in the synthesis of such inhibitors, offering a reactive handle for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This document provides an overview of its application, key quantitative data on derived inhibitors, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Application Notes
The this compound moiety is incorporated into kinase inhibitors to serve as a key structural element that can be further functionalized. The hydroxymethyl group at the 5-position provides a convenient point for chemical modification, allowing for the extension of the molecule towards different regions of the kinase active site or for attachment to linkers and solubilizing groups.[3]
Derivatives of this compound have been successfully utilized in the development of inhibitors for a range of kinases, including but not limited to:
-
Polo-like Kinase 4 (PLK4): A critical regulator of centriole duplication, PLK4 is a target in oncology. Indazole-based inhibitors have shown exceptional potency against this kinase.[4][5]
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have been developed as potent FGFR inhibitors.[6][7]
-
Rho-associated coiled-coil containing protein kinase (ROCK): A serine/threonine kinase involved in various cellular processes, making it a target for diseases ranging from glaucoma to spinal cord injury.[8]
-
Glycogen Synthase Kinase 3 (GSK-3): Implicated in multiple diseases including neurodegenerative disorders and cancer.[6]
-
Janus Kinase (JAK): Key mediators of cytokine signaling, making them important targets for inflammatory diseases and cancers.[6]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis.[6]
-
Akt (Protein Kinase B): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[9][10]
-
Apoptosis signal-regulating kinase 1 (ASK1): Involved in cellular stress responses and apoptosis.[11]
The indazole core typically acts as a hinge-binder, with the N1-H forming a hydrogen bond with the backbone carbonyl of a hinge residue and the N2 atom acting as a hydrogen bond acceptor.[1] Modifications at the 5-position, originating from this compound, can influence interactions with the solvent-exposed region or other pockets within the ATP-binding site, thereby affecting selectivity and potency.
Quantitative Data of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency of various kinase inhibitors synthesized using indazole scaffolds, illustrating the effectiveness of this chemical class.
| Kinase Target | Inhibitor/Compound | IC50/Ki (nM) | Reference |
| PLK4 | C05 | < 0.1 | [4] |
| K22 | 0.1 | [5] | |
| CFI-400437 | 0.6 | [5] | |
| Axitinib | 6.5 | [5] | |
| CFI-400945 | 2.8 | [5] | |
| VX-680 | 7.7 (Ki) | [4] | |
| FGFR1 | 14d | 5.5 | [6] |
| 14c | 9.8 | [6] | |
| 14b | 13.2 | [6] | |
| 14a | 15 | [6] | |
| Compound 1 | 100 | [7] | |
| ROCK-II | SR-1459 | 13 | [8] |
| SR-715 | 80 | [8] | |
| SR-899 | 100 | [8] | |
| VEGFR-2 | Pazopanib | 30 | [6] |
| 13i | 34.5 | [6] | |
| 13g | 57.9 | [6] | |
| Pim-1 | 59c | 3 | [6] |
| 82a | 0.4 | [12] | |
| GSK-3β | 50 | 350 | [6] |
| JAK2 | 77 | 2380 | [6] |
| Aurora Kinase | 53c | < 1000 | [6] |
| ASK1 | Compound 15 | Potent (exact value not specified) | [11] |
Experimental Protocols
The following are representative, generalized protocols for the synthesis of kinase inhibitors utilizing an indazole core, conceptually starting from or incorporating a functionalized indazole such as one derived from this compound.
Protocol 1: Synthesis of an N-Aryl Indazole Kinase Inhibitor via Suzuki Coupling
This protocol describes a common method for introducing an aryl group at a halogenated position of the indazole core, a key step in the synthesis of many kinase inhibitors. This compound could be protected and the indazole core halogenated prior to this step.
Materials:
-
Bromo-functionalized this compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the bromo-functionalized this compound derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent to the mixture.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl indazole derivative.
Protocol 2: Functionalization of the Hydroxymethyl Group via Etherification
This protocol outlines the modification of the hydroxymethyl group of this compound to introduce a side chain, which can be crucial for targeting specific pockets in the kinase.
Materials:
-
This compound
-
Strong base (e.g., NaH)
-
Alkyl halide or tosylate
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a reaction vessel under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (1.1 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide or tosylate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired ether derivative.
Visualizations
Signaling Pathways
Caption: PLK4 signaling in cell cycle regulation.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-Methyl-1H-indazol-5-YL)methanol | 1092961-11-9 | Benchchem [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1H-indazol-5-yl)methanol Derivatives in Anti-Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including several FDA-approved anti-cancer drugs. Derivatives of (1H-indazol-5-yl)methanol, in particular, are a promising class of molecules being investigated for their potent and selective anti-cancer activities. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers engaged in the discovery and development of novel anti-cancer agents based on the this compound core.
Data Presentation: In Vitro Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer activity of selected indazole derivatives, providing a comparative overview of their potency against various cancer cell lines.
Table 1: Anti-proliferative Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | Induces apoptosis via ROS-mitochondrial pathway | |
| A549 (Lung) | 0.54 | |||
| HCT116 (Colon) | 0.31 | |||
| 6o | K562 (Leukemia) | 5.15 | Inhibits Bcl2 family members, affects p53/MDM2 pathway | |
| A549 (Lung) | >50 | |||
| PC-3 (Prostate) | 21.3 | |||
| Hep-G2 (Liver) | 10.7 | |||
| 5f | MCF-7 (Breast) | 1.858 | c-Kit tyrosine kinase inhibitor | |
| A549 (Lung) | 3.628 | |||
| Caco-2 (Colon) | 1.056 | |||
| 5h | A549 (Lung) | 1.378 | c-Kit tyrosine kinase inhibitor | |
| 4b | Caco-2 (Colon) | 0.827 | c-Kit tyrosine kinase inhibitor |
Note: The presented data is for a selection of indazole derivatives to illustrate the format. Researchers should populate this table with data specific to their this compound derivatives of interest.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to evaluate the anti-cancer properties of this compound derivatives.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Analysis: Western Blot for Bax and Bcl-2
Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the this compound derivative at various concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Calculate the Bax/Bcl-2 ratio to assess the induction of apoptosis.
-
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.
Materials:
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the this compound derivative for 24-48 hours.
-
Harvest both adherent and floating cells, and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway Diagram
Caption: p53-MDM2 signaling pathway and the potential intervention by this compound derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for the in vitro evaluation of this compound derivatives.
Application Notes and Protocols for the One-Pot Synthesis of 1-Aryl-1H-Indazoles from Substituted Acetophenones
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Aryl-1H-indazoles are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] Their derivatives have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] Traditional multi-step syntheses of these compounds can be time-consuming and may result in lower overall yields. This document outlines efficient one-pot methodologies for the synthesis of 1-aryl-1H-indazoles starting from readily available substituted acetophenones, offering a more streamlined and effective approach for researchers in medicinal chemistry and drug discovery.
The protocols described herein focus on two primary one-pot strategies: a domino nucleophilic aromatic substitution (SNAr) reaction and a copper-catalyzed intramolecular N-arylation. These methods provide a high-yield, single-operation procedure for the synthesis of a variety of substituted 1-aryl-1H-indazoles.
Reaction Principle
The one-pot synthesis of 1-aryl-1H-indazoles from substituted acetophenones generally proceeds through a two-step sequence within a single reaction vessel:
-
Hydrazone Formation: The initial step involves the condensation of a substituted acetophenone with an arylhydrazine to form the corresponding arylhydrazone intermediate.
-
Intramolecular Cyclization: The in situ generated arylhydrazone then undergoes an intramolecular cyclization to form the indazole ring. This key step can be achieved through different mechanisms, including:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is effective when the acetophenone contains a suitable leaving group (e.g., fluorine) at the ortho position and an activating group (e.g., nitro) on the aromatic ring.[1]
-
Copper-Catalyzed N-Arylation (Ullmann-type coupling): In this approach, a copper catalyst facilitates the intramolecular C-N bond formation between the hydrazone nitrogen and the ortho-position of the acetophenone's aromatic ring, which is typically substituted with a halogen (e.g., Cl, Br, I).[3][4]
-
Experimental Protocols
Protocol 1: One-Pot Synthesis via Domino SNAr Reaction
This protocol is particularly suitable for 2'-fluoro-substituted acetophenones, especially those activated with an electron-withdrawing group like a nitro group.
Materials:
-
Substituted 2'-fluoroacetophenone (e.g., 2'-fluoro-5'-nitroacetophenone)
-
Substituted arylhydrazine
-
Base (e.g., Potassium carbonate, K2CO3)
-
Solvent (e.g., N,N-Dimethylformamide, DMF; or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DMPU)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a stirred solution of the substituted 2'-fluoroacetophenone (1.0 mmol) in the chosen solvent (5 mL), add the substituted arylhydrazine (1.1 mmol).
-
Add the base (e.g., K2CO3, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) and stir for the required time (typically 2-6 hours).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-aryl-1H-indazole.
Protocol 2: One-Pot Synthesis via Microwave-Assisted Copper-Catalyzed N-Arylation
This protocol is a highly efficient method for the synthesis of 1-aryl-1H-indazoles from 2-haloacetophenones and is particularly effective for a broader range of substrates, including less reactive chloro-substituted acetophenones.[3]
Materials:
-
Substituted 2-haloacetophenone (e.g., 2-chloro, 2-bromo, or 2-iodoacetophenone)
-
Substituted phenylhydrazine
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., Potassium carbonate, K2CO3)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the 2-haloacetophenone (1.0 mmol), phenylhydrazine (1.2 mmol), CuI (5-10 mol%), the diamine ligand (10-20 mol%), and K2CO3 (2.0 mmol) in DMF (3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture under microwave irradiation at a specified temperature (e.g., 160 °C) for a short duration (e.g., 10-20 minutes).[3] The initial phase of the reaction forms the arylhydrazone, which then undergoes in-situ cyclization.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (addition of water, extraction with an organic solvent, washing, drying, and concentration).
-
Purify the crude product by column chromatography to obtain the desired 1-aryl-1H-indazole.
Data Presentation
The following tables summarize the yields of various 1-aryl-1H-indazoles synthesized using the one-pot methodologies.
Table 1: Yields for One-Pot Domino SNAr Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles [1]
| Entry | Aryl Group (from Arylhydrazine) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | DMF | 110 | 4 | 88 |
| 2 | 4-Methoxyphenyl | DMF | 110 | 4 | 94 |
| 3 | 4-Bromophenyl | DMF | 110 | 4 | 90 |
| 4 | 4-Chlorophenyl | DMF | 110 | 4 | 93 |
| 5 | 2,4-Dichlorophenyl | DMPU | 150 | 6 | 96 |
Reaction conditions: 2'-fluoro-5'-nitroacetophenone, corresponding arylhydrazine, K2CO3.
Table 2: Yields for One-Pot Microwave-Assisted Copper-Catalyzed Synthesis of 1-Aryl-1H-indazoles
| Entry | 2-Haloacetophenone | Arylhydrazine | Yield (%) |
| 1 | 2-Iodoacetophenone | Phenylhydrazine | 95 |
| 2 | 2-Bromoacetophenone | Phenylhydrazine | 92 |
| 3 | 2-Chloroacetophenone | Phenylhydrazine | 87 |
Reaction conditions: Microwave irradiation at 160°C for 10 min with CuI and a diamine ligand.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 1-aryl-1H-indazoles.
Caption: General workflow for the one-pot synthesis of 1-aryl-1H-indazoles.
Conclusion
The described one-pot synthetic protocols offer efficient and high-yielding routes to 1-aryl-1H-indazoles from substituted acetophenones. These methods, characterized by their operational simplicity and reduced reaction times, are highly valuable for the rapid generation of diverse indazole libraries for screening in drug discovery and development programs. The choice between the SNAr and copper-catalyzed methods will depend on the specific substitution patterns of the available starting materials.
References
- 1. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 5-bromoindazoles, a critical transformation for the synthesis of diverse 5-arylindazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position is a key strategy in the development of novel therapeutics.[1][2] This document offers detailed experimental protocols, a summary of reaction conditions, and visual aids to facilitate the successful application of this versatile C-C bond-forming reaction.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, widely employed in academic and industrial research.[3][4] Its appeal lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] For drug discovery, the ability to rapidly generate libraries of 5-arylindazoles from 5-bromoindazoles is invaluable for structure-activity relationship (SAR) studies.[3] These derivatives have shown significant potential as, for example, Glucocorticoid Receptor (GR) agonists and antagonists.[5]
Reaction Principle
The reaction involves the palladium-catalyzed coupling of a 5-bromoindazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.[6][7] The catalytic cycle, illustrated below, consists of three fundamental steps: oxidative addition of the palladium(0) catalyst to the 5-bromoindazole, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the 5-arylindazole product and regenerate the palladium(0) catalyst.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided design of 5-arylindazole glucocorticoid receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of (1H-indazol-5-yl)methanol-Derived AHR Agonists for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) has emerged as a promising therapeutic target for the treatment of inflammatory skin diseases, including psoriasis.[1][2] AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, skin barrier function, and inflammation.[3][4] Activation of AHR by specific agonists has been shown to ameliorate psoriatic inflammation, making the development of novel AHR agonists a key area of research in dermatology.[1]
The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[5] This document provides detailed application notes and protocols for the use of (1H-indazol-5-yl)methanol as a starting material in the synthesis of potent and selective AHR agonists for the topical treatment of psoriasis.
AHR Signaling Pathway in Psoriasis
Activation of the AHR by an agonist leads to its translocation into the nucleus and dimerization with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including Cytochrome P450 family members like CYP1A1, leading to their transcription.[6] In the context of psoriasis, AHR activation in keratinocytes and immune cells is thought to exert its therapeutic effects by modulating the expression of genes involved in inflammation, cell differentiation, and skin barrier integrity.[3][6]
References
- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1-Methyl-1H-indazol-5-YL)methanol | 1092961-11-9 | Benchchem [benchchem.com]
Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurology. The hydroxymethyl group, when present on the indazole ring, serves as a versatile synthetic handle, allowing for a wide range of chemical modifications. This functional group can be readily converted into aldehydes, carboxylic acids, esters, ethers, halides, and amines, providing a powerful toolkit for structure-activity relationship (SAR) studies and the development of novel drug candidates.
These application notes provide detailed protocols for several key transformations of the hydroxymethyl group on the indazole scaffold. The methodologies have been compiled to offer reliable and reproducible procedures for researchers in drug discovery and organic synthesis.
General Synthetic Workflow
The derivatization of a hydroxymethyl indazole typically follows a series of strategic modifications to achieve the desired functional group. The initial alcohol can be oxidized, converted to a leaving group for substitution, or directly functionalized.
Caption: General derivatization pathways for hydroxymethyl indazole.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid. Mild conditions are required to form the aldehyde, which can be further oxidized if desired.
Protocol: Oxidation to Indazole Carboxaldehyde via Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation is a highly efficient method for converting primary alcohols to aldehydes under mild, neutral conditions, which preserves the sensitive indazole ring.[1][2][3]
Caption: Workflow for Dess-Martin oxidation of hydroxymethyl indazole.
Methodology:
-
Dissolve (1H-Indazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (DMP) (1.2 - 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure indazole carboxaldehyde.
Protocol: Oxidation of Indazole Carboxaldehyde to Carboxylic Acid (Pinnick Oxidation)
This protocol is for the subsequent oxidation of the aldehyde to a carboxylic acid.
Methodology:
-
Dissolve the 1H-indazole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq) and 2-methyl-2-butene (5.0 eq) to the solution.
-
In a separate flask, dissolve sodium chlorite (NaClO₂) (5.0 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 1H-indazole-3-carboxylic acid.
| Reaction Step | Reagent(s) | Typical Yield | Reference(s) |
| Alcohol to Aldehyde | Dess-Martin Periodinane | 85-95% | [1][2] |
| Aldehyde to Acid | NaClO₂, NaH₂PO₄ | >90% | N/A |
Esterification of the Hydroxymethyl Group
Direct esterification provides a rapid route to modify the properties of the parent molecule.
Protocol: Acylation with Acetic Anhydride
This method uses an acid anhydride and a catalytic base to form the corresponding ester.
Caption: Workflow for direct esterification of hydroxymethyl indazole.
Methodology:
-
In a round-bottom flask, combine (1H-Indazol-3-yl)methanol (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).[4]
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Reagent | Product | Typical Yield | Reference(s) |
| Acetic Anhydride, DMAP | (1H-Indazol-3-yl)methyl acetate | >90% | [4] |
| Benzoyl Chloride, Pyridine | (1H-Indazol-3-yl)methyl benzoate | >85% | N/A |
Halogenation of the Hydroxymethyl Group
Conversion of the hydroxymethyl group to a halomethyl group creates a reactive electrophile, enabling subsequent nucleophilic substitution reactions.
Protocol: Bromination using HBr in Acetic Acid
This protocol is effective for converting a benzylic-type alcohol, like hydroxymethyl indazole, into the corresponding bromide.[5]
Caption: Workflow for bromination of hydroxymethyl indazole.
Methodology:
-
To a solution of the hydroxymethyl indazole (e.g., (1H-indazol-6-yl)methanol) (1.0 eq) in glacial acetic acid, add a solution of 33% hydrogen bromide in acetic acid.
-
Heat the mixture under a nitrogen atmosphere to 120 °C for 1 hour.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude bromomethyl indazole can be purified by crystallization or column chromatography. Note: Halomethyl indazoles can be unstable; isolation as a hydrohalide salt can improve stability.[6]
| Reaction | Product | Typical Yield | Reference(s) |
| Bromination (HBr/AcOH) | 6-(Bromomethyl)-1H-indazole | 89% | [5] |
| Chlorination (SOCl₂) | 3-(Chloromethyl)-1H-indazole | Moderate to Good | N/A |
Etherification (O-Alkylation) of the Hydroxymethyl Group
O-alkylation to form ethers can significantly alter the lipophilicity and metabolic stability of a compound. A key challenge is achieving selective O-alkylation over the competing N-alkylation of the indazole ring nitrogens.
Application Note on Selectivity: Direct alkylation of an unprotected hydroxymethyl indazole with an alkyl halide under basic conditions (e.g., NaH in THF or DMF) often leads to a mixture of products, with N1-alkylation being a major pathway.[7][8] To achieve selective O-alkylation, a protection-alkylation-deprotection strategy is recommended. The indazole nitrogen can be protected with a suitable group (e.g., Boc, SEM, or a tetrahydropyranyl (THP) group), followed by Williamson ether synthesis on the free hydroxymethyl group, and subsequent deprotection.
Protocol: O-Alkylation via N-Protection Strategy
Caption: Workflow for selective O-alkylation via N-protection.
Methodology (General):
-
N-Protection: Protect the nitrogen of the hydroxymethyl indazole using a standard protecting group. For example, react with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP and triethylamine in DCM.
-
O-Alkylation (Williamson Synthesis):
-
Dissolve the N-protected hydroxymethyl indazole (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) and allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic phase.
-
-
N-Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid (TFA) in DCM for a Boc group) to yield the final O-alkylated product.
-
Purify the final product by column chromatography.
| Alkylating Agent (R-X) | Product (R-) | Typical Yield (Overall) | Reference(s) |
| Iodomethane | Methyl | Good | [9][10] |
| Benzyl Bromide | Benzyl | Good | [9][10] |
Amination of the Hydroxymethyl Group
Direct conversion of the alcohol to an amine is challenging. A reliable two-step procedure involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an amine.
Protocol: Two-Step Amination via Mesylation
Caption: Two-step workflow for amination of hydroxymethyl indazole.
Methodology:
-
Mesylation:
-
Dissolve the N-protected hydroxymethyl indazole (1.0 eq) in anhydrous DCM and cool to 0 °C. (Note: N-protection is recommended to avoid side reactions).
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C and allow it to warm to room temperature until TLC analysis shows complete formation of the mesylate intermediate.
-
Work up the reaction by washing with water and brine, then dry and concentrate to obtain the crude mesylate, which is often used in the next step without further purification.
-
-
Nucleophilic Substitution:
-
Dissolve the crude mesylmethyl indazole intermediate in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add the desired primary or secondary amine (2-3 eq).
-
Heat the reaction mixture (e.g., 60-80 °C) until the substitution is complete (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
-
-
Deprotection: If an N-protected starting material was used, perform the final deprotection step as described in the etherification protocol.
| Intermediate | Nucleophile (Amine) | Typical Yield (Overall) | Reference(s) |
| Mesylate/Tosylate | Piperidine | Good | [11] |
| Mesylate/Tosylate | Morpholine | Good | [11] |
| Mesylate/Tosylate | Benzylamine | Good | [11] |
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Dess-Martin reagent - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the (1H-Indazol-5-yl)methanol Scaffold in the Development of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The (1H-indazol-5-yl)methanol structural motif is a key component of the broader indazole scaffold, which has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4] While this compound itself is often a precursor or intermediate in chemical synthesis, the indazole core is a well-established pharmacophore in the development of potent anti-inflammatory agents.[3][5] The therapeutic potential of indazole derivatives in inflammatory diseases often stems from their ability to act as kinase inhibitors.[4][6]
Several key inflammatory signaling pathways are targeted by indazole-based compounds. These include the mitogen-activated protein kinase (MAPK) cascades, which play a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Specifically, derivatives of the indazole scaffold have been developed as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), Transforming growth factor-β-activated kinase 1 (TAK1), and p38 MAP kinase, all of which are critical nodes in the inflammatory response.[6][7][8]
The development of indazole derivatives as kinase inhibitors represents a promising strategy for treating a range of inflammatory conditions, including inflammatory bowel disease and rheumatoid arthritis.[6] The structural versatility of the indazole nucleus allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[4]
Quantitative Data Summary
The following table summarizes the in vitro activity of various indazole derivatives as inhibitors of key inflammatory kinases. This data highlights the potential of the indazole scaffold in generating potent anti-inflammatory agents.
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| 1H-Indazole Derivative (Compound 15) | ASK1 | N/A (Excellent in vitro activity reported) | Protection from TNF-α induced cell death | HT-29 | [6] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 26) | TAK1 | 55 | Growth Inhibition (GI50) | MPC-11 | [9] |
| Imidazo[1,2-b]pyridazine Derivative (Takinib) | TAK1 | 187 | Growth Inhibition (GI50) | MPC-11 | [9] |
| Pyrazole Urea Derivative (BIRB 796) | p38 MAP Kinase | N/A (Clinical Candidate) | N/A | N/A | [8] |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide (Compound AA6) | p38 MAP Kinase | 403.57 | N/A | N/A | [10] |
| Adezmapimod (SB203580) | p38 MAP Kinase | 222.44 | N/A | N/A | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating indazole-based anti-inflammatory agents.
Caption: Inhibition of Inflammatory Signaling by Indazole Derivatives.
References
- 1. longdom.org [longdom.org]
- 2. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-Methyl-1H-indazol-5-YL)methanol | 1092961-11-9 | Benchchem [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-indazol-5-yl)methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1H-indazol-5-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common precursors are 1H-indazole-5-carbaldehyde, 1H-indazole-5-carboxylic acid, or its corresponding esters (e.g., methyl 1H-indazole-5-carboxylate). The choice of starting material will dictate the necessary reducing agent and reaction conditions.
Q2: Which reducing agent is best for converting 1H-indazole-5-carbaldehyde to this compound?
A2: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation. It offers high chemoselectivity for aldehydes in the presence of other reducible functional groups and is generally safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Q3: When should I use Lithium Aluminum Hydride (LiAlH₄)?
A3: LiAlH₄ is a potent reducing agent necessary for the reduction of carboxylic acids and esters. If you are starting from 1H-indazole-5-carboxylic acid or methyl 1H-indazole-5-carboxylate, LiAlH₄ is the reagent of choice. However, it is highly reactive and requires strict anhydrous conditions and careful handling.
Q4: My yield is consistently low. What are the most likely causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Side reactions: The formation of byproducts can consume starting material and complicate purification.
-
Degradation of product: The product may be unstable under the reaction or work-up conditions.
-
Issues with starting material purity: Impurities in the starting material can interfere with the reaction.
-
Suboptimal work-up and purification: Product loss during extraction, washing, or chromatography is a common issue.
Q5: How can I purify the final product, this compound?
A5: The most common methods for purification are silica gel column chromatography and recrystallization. For column chromatography, a solvent system such as ethyl acetate in hexanes or dichloromethane in methanol is typically effective. For recrystallization, solvents like ethyl acetate, methanol, or a mixture of methanol and water can be explored.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reducing Agent: LiAlH₄ and NaBH₄ can degrade upon exposure to moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Poor Quality Starting Material: Impurities may be inhibiting the reaction. | 1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a simple substrate. 2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature. 3. Ensure the purity of the starting material by NMR or other analytical techniques before starting the reaction. |
| Formation of Multiple Byproducts | 1. Over-reduction: With powerful reducing agents like LiAlH₄, other functional groups on the molecule could be reduced. 2. Side Reactions of the Indazole Ring: The N-H proton of the indazole is acidic and can react with strong bases or nucleophiles. N-alkylation or other side reactions at the nitrogen positions can occur. | 1. Use a milder reducing agent if possible (e.g., NaBH₄ for aldehydes). Control the stoichiometry of the reducing agent and maintain low reaction temperatures. 2. Consider protecting the indazole nitrogen with a suitable protecting group (e.g., BOC or SEM) before the reduction, followed by deprotection. |
| Difficult Product Isolation | 1. Product is highly polar: this compound is a polar molecule, which can lead to poor extraction from aqueous layers. 2. Emulsion formation during work-up: This can make phase separation difficult and lead to product loss. | 1. Use a more polar organic solvent for extraction, such as a mixture of chloroform and isopropanol, or perform multiple extractions with ethyl acetate. 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product Streaking on TLC and Column Chromatography | The basic nature of the indazole nitrogen can cause strong interaction with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system for both TLC and column chromatography. |
Data Presentation: Comparison of Synthesis Routes
| Route | Starting Material | Reducing Agent | Typical Solvent | Reaction Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| A | 1H-Indazole-5-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temperature | Good to Excellent | Milder, safer, and easier to handle reagent; high chemoselectivity. | Starting aldehyde may not be readily available. |
| B | 1H-Indazole-5-carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 °C to Reflux | Good | Utilizes a potentially more accessible starting material. | Requires a highly reactive and hazardous reagent; strict anhydrous conditions are necessary. |
| C | Methyl 1H-indazole-5-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 °C to Reflux | Good to Excellent | Ester starting material is often easier to handle and purify than the carboxylic acid. | Requires a highly reactive and hazardous reagent; strict anhydrous conditions are necessary. |
Experimental Protocols
Route A: Reduction of 1H-Indazole-5-carbaldehyde using Sodium Borohydride
Materials:
-
1H-Indazole-5-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-indazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Route B: Reduction of 1H-Indazole-5-carboxylic Acid using Lithium Aluminum Hydride
Materials:
-
1H-Indazole-5-carboxylic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add LiAlH₄ (3.0 eq).
-
Add anhydrous THF via cannula to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential, dropwise addition of:
-
Deionized water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% NaOH solution (X mL)
-
Deionized water (3X mL)
-
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield synthesis.
Technical Support Center: Troubleshooting Regioselectivity in the N-Alkylation of Indazoles
Welcome to the technical support center for the N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in this critical synthetic transformation. Here, you will find troubleshooting advice and frequently asked questions to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the N-alkylation of indazoles a significant challenge?
A1: The N-alkylation of indazoles is challenging due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often results in a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3] The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4][5][6] The final product ratio is highly dependent on a delicate balance of factors including the choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1][5][7][8]
Q2: My reaction is producing a mixture of N1 and N2 isomers. What are the key factors I should consider to improve selectivity?
A2: Achieving high regioselectivity is a common hurdle. The key factors that influence the N1 vs. N2 product ratio are:
-
Base and Solvent System: This is often the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[6][7][8][9] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][10]
-
Substituent Effects (Steric and Electronic): The nature and position of substituents on the indazole ring play a crucial role. Bulky substituents at the C7 position can sterically hinder the N1 position, thus favoring N2 alkylation.[1][7][9] Similarly, electron-withdrawing groups at C7, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to direct alkylation to the N2 position.[5][7][9][11]
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. N1-substituted indazoles are often the thermodynamically more stable product.[3][5][7] Reactions run at higher temperatures may favor the thermodynamic product, while lower temperatures might favor the kinetic product.
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also impact the regioselectivity of the reaction.
Q3: I am aiming for selective N1-alkylation. What conditions should I start with?
A3: For selective N1-alkylation, the most widely recommended starting point is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[6][7][9] This combination has been reported to provide greater than 99% N1 regioselectivity for a variety of indazole substrates.[6][9] The selectivity is often attributed to the formation of a sodium salt of the indazole, where the sodium ion may coordinate with the N2 nitrogen, sterically blocking it from reacting with the incoming electrophile.
Q4: How can I favor the formation of the N2-alkylated isomer?
A4: Selectivity for the N2 position often requires a different set of conditions that favor kinetic control or utilize specific directing effects. Here are a few strategies:
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) has been shown to favor the formation of the N2-alkylated product.[3][7]
-
Steric Hindrance at C7: If your indazole substrate has a bulky substituent at the C7 position, this will naturally direct alkylation to the N2 position.[1][7][9]
-
Catalytic Systems: Certain catalytic systems have been developed for highly selective N2-alkylation. For instance, a method using TfOH with diazo compounds has been reported to give excellent N2 selectivity.[12]
Q5: My attempts at direct alkylation consistently give poor selectivity. Are there any alternative multi-step strategies?
A5: Yes, when direct alkylation fails to provide the desired regioselectivity, multi-step approaches can be employed. For N1-alkylation, one effective method involves an initial N-acylation followed by reduction. The N-acylation of indazoles often favors the N1 position through thermodynamic equilibration, and the resulting amide can then be reduced to the desired N-alkyl product.[3][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor N1/N2 Regioselectivity | - Inappropriate base/solvent combination. - Reaction under kinetic control when thermodynamic control is needed. - Unfavorable steric or electronic effects from substituents. | - For N1 selectivity, switch to NaH in THF.[6][7][9] - For N2 selectivity, consider Mitsunobu conditions or a catalytic approach.[3][7][12] - If aiming for the N1 isomer, try running the reaction at a higher temperature to favor the thermodynamic product. |
| Low Reaction Conversion | - Insufficiently strong base to deprotonate the indazole. - Low reactivity of the alkylating agent. - Steric hindrance impeding the reaction. | - Use a stronger base such as NaH or NaHMDS. - Increase the reaction temperature or switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). - If steric hindrance is an issue, consider a less bulky alkylating agent if the synthesis allows. |
| Formation of Quaternary Indazolium Salts | - Use of a highly reactive alkylating agent. - Prolonged reaction time or high temperature. | - Use a less reactive alkylating agent. - Carefully monitor the reaction progress and stop it once the starting material is consumed. - Lower the reaction temperature. |
| Difficulty Separating N1 and N2 Isomers | - Similar polarity of the two regioisomers. | - Optimize chromatographic conditions (e.g., try different solvent systems or use a different stationary phase). - Consider derivatizing the mixture to facilitate separation, followed by removal of the directing group. |
Data Presentation: Regioselectivity in Indazole Alkylation
Table 1: Effect of Base and Solvent on the N-Alkylation of a Model Indazole
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| NaH | THF | 25-50 | >99:1 | [7][9] |
| K₂CO₃ | DMF | 120 | 58:42 | [10] |
| Cs₂CO₃ | Dioxane | 90 | High N1 selectivity | [4][13] |
| NaHMDS | THF | RT | Solvent-dependent | [5][7] |
| NaHMDS | DMSO | RT | Solvent-dependent | [5][7] |
Table 2: Influence of C7-Substituents on Regioselectivity (using NaH/THF)
| C7-Substituent | N1:N2 Ratio | Outcome | Reference |
| -H | High N1 | N1-alkylation favored | [7][9] |
| -NO₂ | <4:96 | Excellent N2 selectivity | [7][9] |
| -CO₂Me | <4:96 | Excellent N2 selectivity | [7][9] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1 position.[6]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is a general guideline for favoring N2-alkylation.[1][3][7]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer expected to be the major product.
Visualizations
Caption: Decision workflow for regioselective N-alkylation of indazoles.
Caption: Interplay of factors governing N1 vs. N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Optimization of Indazole Derivative Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis. The cause often depends on the specific synthetic route. Here are several factors to investigate:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some reactions like the Cadogan-type cyclization require high temperatures, excessive heat can cause decomposition of starting materials or products.[1] Conversely, many modern palladium-catalyzed reactions are more efficient at milder temperatures.[1] It is recommended to perform a systematic temperature screening to find the optimal balance for your specific reaction. For some reactions, yields increase up to a certain temperature (e.g., 110 °C) and then decrease with further heating due to side reactions.[2]
-
Incorrect Choice of Solvent: The solvent's polarity and boiling point are crucial for reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. For certain syntheses, polar solvents like DMSO and DMF have been shown to provide higher yields compared to aprotic solvents.[3]
-
Catalyst Inactivity (for Cross-Coupling Reactions): In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the catalyst is central.[4]
-
Catalyst Choice: For electron-deficient substrates in Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more effective than standard ones like PPh₃.[4]
-
Catalyst Quality: Ensure the catalyst has not degraded. Use a freshly opened bottle or store it properly under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition to a less active form.[4]
-
-
Inappropriate or Insufficient Base: The base is crucial, particularly in cross-coupling reactions where it facilitates the transmetalation step.[4]
-
Base Strength & Solubility: If using common bases like K₂CO₃ or Na₂CO₃, consider switching to stronger or more soluble alternatives like Cs₂CO₃ or K₃PO₄, which are often more effective.[4]
-
Stoichiometry: An insufficient amount of base can lead to incomplete conversion. For example, using only 0.5 equivalents of K₂CO₃ has been shown to result in significantly lower conversion.[1]
-
-
Presence of Water: In some reactions, water can be detrimental. For instance, in domino processes involving arylhydrazone formation, water produced in situ can lead to unwanted impurities. The addition of 4 Å molecular sieves can effectively scavenge water and improve the outcome.[1] However, for some Suzuki couplings, a small amount of water is critical for the activity of bases like carbonates and phosphates.[4]
-
Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can significantly impact reaction efficiency.[1] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes may be necessary.
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)
Q: I am performing an N-alkylation of my indazole and getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the N-alkylation of indazoles is a common and significant challenge, as the outcome is influenced by the substrate, electrophile, base, and solvent.[5] 1H-indazoles are generally more thermodynamically stable than their 2H-counterparts.[6] Here are strategies to control the outcome:
-
Favoring N1-Alkylation (Thermodynamic Product):
-
Base and Solvent Choice: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[5]
-
Substituent Effects: Electron-withdrawing groups at the C3 position of the indazole ring generally favor N1-alkylation.[5]
-
Reaction Conditions: Running the reaction at a higher temperature or for a longer duration may favor the formation of the more stable N1 isomer through equilibration.[5]
-
-
Favoring N2-Alkylation (Kinetic Product):
-
Base and Solvent Choice: Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) can produce significant amounts of the N2 isomer, though often in a mixture.[5]
-
Substituent Effects: Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can lead to excellent N2 regioselectivity.[5]
-
Alternative Chemistries: The Mitsunobu reaction has been shown to provide excellent selectivity for the N2 position.[7] Using acidic conditions with catalysts like trifluoromethanesulfonic acid (TfOH) can also promote N2-alkylation.[7][8]
-
-
N-Protection Strategy: To avoid ambiguity, one nitrogen can be protected before functionalizing the other. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N2 position, allowing for regioselective C3-lithiation and subsequent reaction with electrophiles.[9]
Q: My N1 and N2 isomers are inseparable by column chromatography. What else can I do?
A: The separation of N1 and N2 substituted indazole isomers is a well-known purification challenge due to their similar polarities.[5] If chromatography fails, an effective alternative is recrystallization using a mixed solvent system. A mixture of acetone/water or ethanol/water has been successfully used to separate isomers, yielding single isomers in high purity.[5]
Issue 3: Side Reactions and Byproduct Formation
Q: I am observing significant byproduct formation in my reaction. How can I minimize this?
A: Side reactions can compete with the desired transformation, reducing yield and complicating purification.
-
Isomerization: In the synthesis of 2H-indazoles, high reaction temperatures can provide the energy for isomerization to the more thermodynamically stable 1H-product.[1] Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic 2H-product.[1]
-
Homocoupling in Suzuki Reactions: The homocoupling of boronic acids is a common side reaction, often promoted by oxygen.[4]
-
Solution: Ensure the reaction mixture and solvents are thoroughly degassed before adding the palladium catalyst. This can be done via several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
-
Reductive Dehalogenation in Buchwald-Hartwig Reactions: This side reaction can compete with the desired C-N bond formation.[10]
-
Solution: Consider using a less sterically hindered ligand or lowering the reaction temperature to disfavor this pathway.[10]
-
Issue 4: Safety and Thermal Hazards
Q: My synthesis involves a diazotization step. Are there any specific safety precautions I should take?
A: Yes, several classical indazole synthesis routes involve highly exothermic steps that pose a significant thermal risk if not managed properly.
-
Diazotization: The reaction of an amino group with a nitrosating agent (e.g., nitrous acid) is highly exothermic and can lead to unstable diazonium intermediates.[11] This step requires strict temperature control, typically between 1°C and 4°C, to prevent a runaway reaction.[11]
-
Cyclization: The subsequent ring-closure step can also release significant heat. The internal reaction temperature can be 5-10°C higher than the external cooling bath.[11]
-
Risk Management: Always perform a thorough literature review for mentions of exotherms. For scaling up, reaction calorimetry is recommended to quantify the heat of reaction and ensure adequate cooling capacity is available.[11] Always perform a small-scale trial with rigorous internal temperature monitoring before attempting a larger scale.[11]
Data Presentation: Optimizing Reaction Conditions
Quantitative data from various studies are summarized below to guide reaction optimization.
Table 1: Effect of Solvent on 1H-Indazole Synthesis Yield (Data derived from studies on the synthesis from 2-substituted aromatic aldehydes and hydrazine hydrate)
| Solvent | Yield (%) |
| DMSO | 92% |
| EtOH | 85% |
| H₂O | 70% |
| CH₃CN | 65% |
| THF | 60% |
| Toluene | 40% |
| Dioxane | 35% |
| DCM | 30% |
Based on data from ResearchGate[12]
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling for C7-Arylation of Indazoles (Representative conditions for the coupling of 7-bromo-1H-indazoles with arylboronic acids)
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time | Outcome | Citation(s) |
| PdCl₂(PPh₃)₂ (10) | K₂CO₃ (1.3) | DMF | Reflux | 48 h | Low Yield | [13] |
| Pd(PPh₃)₄ (10) | K₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 h | Moderate Yield | [13] |
| Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 h | Good to Excellent Yields | [13] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | MW | - | Good to Excellent Yields | [14] |
Table 3: Controlling N1 vs. N2 Regioselectivity in Indazole Alkylation
| Electrophile | Base | Solvent | N1:N2 Ratio | Yield (%) | Citation(s) |
| Methyl Iodide | K₂CO₃ | DMF | 44 : 40 | ~84% | [7] |
| Various Tosylates | Cs₂CO₃ | DMF | >99 : <1 | >90% | [7] |
| Alkyl Halide | NaH | THF | Highly N1 Selective | - | [5][7] |
| Various Alcohols | PPh₃/DIAD | THF | <1 : >99 | >84% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed coupling of a halo-indazole with a boronic acid.[4]
-
Preparation: To a reaction vessel (e.g., a sealed tube or round-bottom flask) add the halo-indazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation and homocoupling.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Highly N1-Selective Alkylation of 1H-Indazoles
This protocol is adapted from studies demonstrating high N1-selectivity using sodium hydride in THF.[7]
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Allow the suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.2 eq.) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary). Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Managing Exothermic Diazotization and Cyclization
This protocol highlights critical safety measures for reactions involving diazotization, based on established procedures.[11]
-
Acetylation (Exothermic): In a suitable reaction vessel, slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath to manage the heat evolved.
-
Cooling for Nitrosation: Once the initial exotherm subsides, continue cooling the mixture in the ice bath until the internal temperature is stable at 3°C. Do not proceed until this temperature is stable. [11]
-
Nitrosation (Highly Exothermic): Begin the slow, dropwise addition of the nitrosating agent. Continuously monitor the internal temperature with a thermocouple. The rate of addition must be controlled to keep the reaction mixture strictly between +1°C and +4°C.[11]
-
Cyclization and Heat Dissipation: After nitrosation is complete, process the mixture and warm it in a large water bath to initiate cyclization. The large volume of the bath helps dissipate the heat generated.[11] Adhere strictly to the recommended warming profile (e.g., 1 hour at 35°C, then several hours at 40-45°C) to prevent overheating.[11]
Visualizations
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Common side products in the synthesis of substituted indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of substituted indazoles?
The most frequently encountered side products in the synthesis of substituted indazoles are regioisomers, specifically N-1 and N-2 substituted isomers.[1][2][3] This issue primarily arises during N-alkylation or N-acylation reactions of the indazole core. The formation of these isomers is a result of the two reactive nitrogen atoms in the indazole ring.
Other, less common, side products can include:
-
Hydrazones and dimers: These can form when using starting materials like salicylaldehyde and hydrazine.[4]
-
Decomposition of starting materials: This can occur under specific reaction conditions, for instance, during some variations of the Davis-Beirut reaction.[5]
Q2: How can I control the N-1 vs. N-2 regioselectivity during alkylation?
Controlling the regioselectivity between the N-1 and N-2 positions is a critical challenge in indazole synthesis. The outcome is influenced by a delicate balance of several factors:
-
Thermodynamic vs. Kinetic Control: Generally, the N-1 substituted isomer is thermodynamically more stable, while the N-2 isomer is the kinetically favored product.[1][3] Reactions allowed to reach equilibrium will favor the N-1 product.
-
Base and Solvent System: The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the N-1 isomer.[2] Conversely, different base and solvent combinations can significantly alter the product ratio.[1][2]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can direct the substitution.
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N-2 position, thus favoring alkylation at the N-1 position.[2]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to direct alkylation towards the N-2 position with high selectivity.[2]
-
-
Reaction Temperature: Lower temperatures can sometimes favor the kinetic N-2 product. For example, the reaction of indazole with methyl chloroformate at -78 °C has been reported to yield the N-2 isomer, while the same reaction at room temperature gives the N-1 isomer.[1]
-
Nature of the Alkylating Agent: The type of alkylating agent can also influence the regioselectivity.[1]
Q3: Are there specific synthetic routes that favor the formation of 2H-indazoles (N-2 substituted)?
Yes, besides the substituent-directed alkylation mentioned above, certain synthetic methods are designed to selectively produce 2H-indazoles. The Davis-Beirut reaction is a notable example, providing a pathway to various 2H-indazoles from aromatic nitro compounds.[5][6][7][8][9] This reaction involves the formation of a key nitroso imine intermediate.[7][9]
Q4: How can I separate a mixture of N-1 and N-2 isomers?
The separation of N-1 and N-2 isomers is a common purification challenge. The two most effective methods are:
-
Column Chromatography: This is a widely used technique to separate the isomers based on their different polarities.[1]
-
Recrystallization: In some cases, fractional recrystallization using a suitable mixed solvent system (e.g., acetone/water, ethanol/water) can effectively separate the isomers, yielding a single isomer with high purity.[10]
Troubleshooting Guides
Problem: My reaction is producing an inseparable mixture of N-1 and N-2 isomers.
This is a common issue. Here’s a step-by-step guide to troubleshoot and optimize your reaction for better selectivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inseparable N-1/N-2 isomer mixtures.
Detailed Steps:
-
Analyze Your Current Conditions: Carefully review the base, solvent, and temperature of your reaction.
-
Modify the Base and Solvent:
-
For N-1 Selectivity: If you desire the N-1 isomer, consider switching to sodium hydride (NaH) as the base in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF).[2] This combination often provides good selectivity for the thermodynamically more stable N-1 product.
-
For N-2 Selectivity: If the N-2 isomer is your target, and your indazole has an electron-withdrawing group at the C7 position, this will strongly direct the alkylation to the N-2 position.[2]
-
-
Adjust the Reaction Temperature:
-
Lowering the reaction temperature can sometimes favor the kinetically controlled N-2 product.[1]
-
-
Optimize Purification:
-
Column Chromatography: Experiment with different solvent gradients to improve the separation of your isomers on a silica gel column.
-
Recrystallization: Screen various solvent mixtures (e.g., acetone/water, ethanol/water, methanol/water, acetonitrile/water, or THF/water) to find conditions where one isomer preferentially crystallizes.[10]
-
Data Presentation
Table 1: Influence of Base and Solvent on N-1/N-2 Isomer Ratio in the Alkylation of Indazole with Ethyl Bromoacetate
| Base | Solvent | N-1 Isomer (%) | N-2 Isomer (%) | Total Yield (%) | Reference |
| K₂CO₃ | DMF | 62 | 34 | 96 | [1] |
| K₂CO₃ | DMF | 61 | 36 | 97 | [1] |
| K₂CO₃ | DMF | 63 | 34 | 97 | [1] |
| K₂CO₃ | DMF | 60 | 38 | 98 | [1] |
Data adapted from a study on the synthesis of indazole derivatives. The specific alkylating agent was an ethyl haloester.
Experimental Protocols
Protocol 1: N-1 Selective Alkylation of Indazole
This protocol is designed to favor the formation of the N-1 alkylated indazole product.
Materials:
-
Substituted 1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the substituted 1H-indazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated indazole.
Experimental Workflow Diagram
Caption: Experimental workflow for N-1 selective alkylation of indazole.
Signaling Pathways and Logical Relationships
Diagram: Factors Influencing N-1 vs. N-2 Selectivity
This diagram illustrates the key factors that determine the regiochemical outcome of indazole N-alkylation.
Caption: Key factors influencing the N-1 vs. N-2 selectivity in indazole alkylation.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: β-Keto Esters in Indazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of β-keto esters encountered during indazole synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: Low or No Yield of the Desired Indazole Product
Q1: My indazole synthesis is resulting in a low yield, and I suspect my β-keto ester starting material is decomposing. What could be the cause?
A1: Low yields in indazole synthesis involving β-keto esters often trace back to the inherent instability of the starting material under the reaction conditions. The primary degradation pathways are hydrolysis and subsequent decarboxylation, especially when acidic or basic catalysts and/or heat are used.[1][2]
-
Hydrolysis: Under aqueous acidic or basic conditions, the ester group can hydrolyze to form a β-keto acid. This is often an undesired side reaction that consumes your starting material.[1]
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂) upon gentle heating to form a simple ketone.[3][4] This ketone byproduct may not participate in the desired cyclization, thus lowering the yield of your indazole product.
Recommended Actions:
-
Verify Starting Material Purity: Before starting the synthesis, confirm the purity of your β-keto ester using NMR or IR spectroscopy.[5][6] The presence of significant ketone or carboxylic acid impurities indicates degradation.
-
Control Reaction Conditions:
-
Anhydrous Conditions: If the reaction mechanism allows, use anhydrous solvents and reagents to minimize hydrolysis.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC or LC-MS to avoid prolonged heating.
-
pH Control: If using acid or base catalysts, use the minimum effective amount. Strong bases like hydroxide should be avoided as they promote irreversible hydrolysis.[2] Non-aqueous bases like alkoxides are often preferred.[2]
-
Problem: Formation of Unexpected Byproducts
Q2: I am observing a significant amount of a ketone byproduct in my reaction mixture instead of my target indazole. What is happening?
A2: The formation of a ketone byproduct is a classic sign of β-keto ester degradation. The reaction likely proceeds through the two-step hydrolysis and decarboxylation pathway described above.[7] This is particularly common in syntheses that use strong acids or bases and require elevated temperatures, conditions often employed in cyclization reactions like the Fischer indole synthesis and its analogues.[8][9]
Recommended Actions:
-
Analytical Monitoring: Use techniques like GC-MS or LC-MS to identify the ketone byproduct and confirm its structure. This confirms the degradation pathway.
-
Reagent Choice:
-
If synthesizing an indazole-3-carboxylate, the ester is the desired product. In this case, strictly anhydrous and mild conditions are critical.
-
If the ester is part of a side chain that is not the final carboxylate (e.g., using ethyl acetoacetate to form a methyl-substituted indazole), consider if a different synthon could be used that is more stable under the required reaction conditions.
-
-
Optimize Reaction Sequence: It may be possible to perform the cyclization under milder conditions first and then modify the ester group in a subsequent step if needed.
Frequently Asked Questions (FAQs)
Q3: What are β-keto esters and why are they prone to instability?
A3: β-Keto esters are organic compounds that have a ketone functional group on the carbon atom beta (β) to the ester group's carbonyl. This unique arrangement leads to an acidic α-hydrogen (the hydrogen on the carbon between the two carbonyls).[4] Their instability stems from two main chemical properties:
-
Ester Hydrolysis: Like any ester, they can be hydrolyzed back to a carboxylic acid and an alcohol. This reaction is catalyzed by both acid and base.[1]
-
Facile Decarboxylation: The product of hydrolysis, a β-keto acid, is particularly unstable because it can form a cyclic six-membered transition state that readily loses CO₂, especially when heated.[3]
Q4: What is keto-enol tautomerism and how does it affect my analysis?
A4: β-Keto esters exist as a dynamic equilibrium mixture of two isomers: the keto form and the enol form.[5] This is known as tautomerism. The enol form is stabilized by conjugation and intramolecular hydrogen bonding. This equilibrium can complicate analytical data, potentially causing peak broadening or the appearance of two sets of signals for a single compound in NMR or chromatography.[5] Understanding this equilibrium is crucial for accurate characterization.
Keto [label=<
Keto Form
];
Enol [label=<
Enol Form
];
Keto -> Enol [label="Equilibrium"]; } /**/ Caption: Keto-enol tautomerism in a β-keto ester.
Q5: How should I store my β-keto ester to ensure its stability?
A5: To maximize shelf-life and prevent degradation, β-keto esters should be stored under the following conditions:
-
Cool and Dry: Store in a tightly sealed container in a refrigerator or freezer to slow down potential decomposition reactions.
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture- and air-induced degradation.
-
Avoid Contaminants: Ensure storage containers are free from acidic or basic residues that could catalyze hydrolysis.
Data Presentation & Experimental Protocols
Table 1: Representative ¹H NMR Chemical Shifts for Keto-Enol Tautomers
This table summarizes typical ¹H NMR chemical shifts for ethyl acetoacetate, a common β-keto ester, to aid in the identification and quantification of both forms in solution.[5]
| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) | Multiplicity |
| α-CH₂ | ~3.4 | - | Singlet |
| =CH | - | ~5.0 | Singlet |
| -OH | - | ~12.0 | Singlet (broad) |
| Ester -CH₂ | ~4.2 | ~4.2 | Quartet |
| Ester -CH₃ | ~1.3 | ~1.3 | Triplet |
| Ketone -CH₃ | ~2.2 | ~2.0 | Singlet |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[5] |
Experimental Protocol: Purity Analysis of a β-Keto Ester by ¹H NMR
This protocol provides a method for determining the purity and keto-enol ratio of a β-keto ester starting material.[5][6]
Objective: To assess the integrity of a β-keto ester before its use in an indazole synthesis.
Materials:
-
β-keto ester sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) internal standard
-
5 mm NMR tube
-
NMR Spectrometer (≥300 MHz)
Procedure:
-
Sample Preparation: Prepare a solution of the β-keto ester (e.g., 5% v/v) in a deuterated solvent inside a standard 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of TMS as an internal standard for referencing the chemical shift to 0 ppm.[6]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).[5]
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and perform a baseline correction.[5]
-
Analysis:
-
Identify the characteristic signals for the keto and enol forms (refer to Table 1).
-
Integrate the signals corresponding to a unique proton in each tautomer (e.g., the α-CH₂ of the keto form and the =CH of the enol form).
-
The ratio of these integrals allows for the determination of the keto-enol equilibrium constant (Keq = [enol]/[keto]).[5]
-
Check for the presence of impurity signals, such as those from the corresponding decarboxylated ketone or hydrolyzed carboxylic acid.
-
Logical Workflow: Troubleshooting Low Yield in Indazole Synthesis
This workflow provides a systematic approach to diagnosing the cause of low product yield.
References
- 1. aklectures.com [aklectures.com]
- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
How to avoid the formation of the N-2 isomer in indazole alkylation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective alkylation of indazoles. Our focus is to help you minimize or eliminate the formation of the undesired N-2 isomer.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole alkylation so critical?
The indazole scaffold possesses two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often yields a mixture of both N-1 and N-2 substituted regioisomers.[1][2][3][4] Since the biological activity of indazole derivatives is often specific to a single regioisomer, achieving high selectivity is paramount to avoid challenging and costly purification steps, and to ensure the synthesis of the desired biologically active molecule.[2][4][5][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][4][6][7][8]
Q2: What are the primary factors that influence whether alkylation occurs at the N-1 or N-2 position?
The regiochemical outcome of indazole alkylation is a delicate balance of several factors:
-
Base and Solvent System: This is one of the most critical factors. The choice of base and solvent can dramatically shift the N-1/N-2 ratio.[2][6]
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a significant role in directing the alkylation.[1][2][5][6]
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction.
-
Nature of the Alkylating Agent: The electrophile used can also impact the regioselectivity.[2][6]
Troubleshooting Guide: Avoiding the N-2 Isomer
Problem: My reaction is producing a significant amount of the N-2 isomer. How can I improve the selectivity for the N-1 position?
Solution: To favor the formation of the thermodynamically more stable N-1 isomer, you should optimize your reaction conditions to favor thermodynamic control and exploit steric and electronic effects.
Choice of Base and Solvent
The combination of a strong hydride base in a non-polar aprotic solvent is highly effective for promoting N-1 alkylation.[4][9] The recommended system is Sodium Hydride (NaH) in Tetrahydrofuran (THF) .[2][5][6] This combination has been shown to provide >99% N-1 regioselectivity for a variety of indazole substrates.[2][5][6][7][10]
In contrast, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.[1][2][9][11]
Experimental Protocol: Highly Selective N-1 Alkylation of Indazoles
This protocol is optimized for achieving high regioselectivity for the N-1 position.
Materials:
-
Substituted 1H-indazole (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate) (1.1-1.5 eq.)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Setup: Add the substituted 1H-indazole to a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.
-
Alkylation: Add the alkylating agent dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring for completion by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.[9][12]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1][9][12]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Leveraging Substituent Effects
The substituents on your indazole ring can be a powerful tool to direct the regioselectivity of alkylation.
-
C-3 Position: The presence of a bulky substituent at the C-3 position can sterically hinder the N-2 position, thereby favoring alkylation at N-1.[4] Furthermore, certain substituents at the C-3 position containing an electron-rich oxygen atom, such as carboxymethyl, acetyl (COMe), and carboxamide, have been shown to provide excellent N-1 selectivity (>99%) when using the NaH/THF system.[2][5][6][7] This is attributed to the chelation of the sodium cation between the N-2 nitrogen and the oxygen of the C-3 substituent, which blocks the N-2 position.[12]
-
C-7 Position: Be aware that substituents at the C-7 position can have the opposite effect. Electron-withdrawing groups like nitro (NO2) or carboxylates (CO2Me) at the C-7 position strongly favor the formation of the N-2 isomer, with reported regioselectivity of ≥96% for the N-2 product.[1][2][5][6][7][13]
Quantitative Data on Regioselectivity
The following table summarizes the observed N-1/N-2 ratios under different reaction conditions for various indazole substrates.
| Indazole Substrate (Substituent) | Base | Solvent | Alkylating Agent | N-1 : N-2 Ratio | Reference(s) |
| 3-Carboxymethyl | NaH | THF | n-Pentyl bromide | >99 : 1 | [2] |
| 3-tert-Butyl | NaH | THF | n-Pentyl bromide | >99 : 1 | [2][5][6][7] |
| 3-COMe | NaH | THF | n-Pentyl bromide | >99 : 1 | [2][5][6][7] |
| 3-Carboxamide | NaH | THF | n-Pentyl bromide | >99 : 1 | [2][5][6][7] |
| Unsubstituted | K2CO3 | DMF | Isobutyl bromide | 58 : 42 | [11] |
| Methyl 5-bromo-3-carboxylate | Cs2CO3 | Dioxane | Alkyl tosylate | High N-1 selectivity | [9] |
| 7-NO2 | NaH | THF | n-Pentyl bromide | 4 : 96 | [2][5][6] |
| 7-CO2Me | NaH | THF | n-Pentyl bromide | <4 : >96 | [2][5][6] |
Visual Guides
Decision Workflow for Maximizing N-1 Selectivity
Caption: Decision workflow for achieving high N-1 regioselectivity in indazole alkylation.
Factors Influencing Regioselectivity
Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Overcoming low yields in the reduction of indazole carboxylic acids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming low yields during the reduction of indazole carboxylic acids to their corresponding alcohols.
Troubleshooting Guide
Low yields in the reduction of indazole carboxylic acids can arise from a variety of factors, ranging from reagent choice to reaction conditions and potential side reactions involving the indazole ring itself. This guide provides a structured approach to identifying and resolving these common issues.
Problem 1: Low or No Conversion of the Starting Material
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficiently Reactive Reducing Agent | For the reduction of carboxylic acids, strong reducing agents are required. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. Ensure you are using a sufficiently powerful reagent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF or BH₃·SMe₂).[1][2] |
| Poor Quality or Deactivated Reagent | LiAlH₄ and borane complexes are sensitive to moisture and air. Use freshly opened reagents or properly stored materials. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Some reductions, particularly with borane complexes, may require heating to proceed at a reasonable rate. If you observe no conversion at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C), monitoring for any decomposition.[3] |
| Inadequate Molar Excess of Reducing Agent | The acidic proton of the carboxylic acid will consume one equivalent of the hydride reagent. Additionally, the reduction itself requires further equivalents. A molar excess of the reducing agent is therefore necessary. Typically, 3-5 molar equivalents of LiAlH₄ are used for carboxylic acid reductions. |
Problem 2: Formation of Unwanted Byproducts
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-reduction of the Indazole Ring | Strong reducing agents like LiAlH₄ can potentially reduce the heterocyclic ring system, especially under harsh conditions (e.g., prolonged reaction times or high temperatures). To mitigate this, use the mildest effective reducing agent, such as a borane complex, which is known for its chemoselectivity towards carboxylic acids.[4][5][6] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Reduction of Other Functional Groups | If your indazole carboxylic acid contains other reducible functional groups (e.g., esters, nitriles, nitro groups), the choice of reducing agent is critical. Borane complexes (BH₃·THF or BH₃·SMe₂) are highly chemoselective and will typically reduce the carboxylic acid in the presence of these other groups.[4][5][6] LiAlH₄ is less selective and will reduce most carbonyl-containing functional groups.[1] |
| N-Alkylation or Other Reactions at Indazole Nitrogens | The acidic N-H proton of the indazole ring can be deprotonated by strong bases or hydride reagents. This can lead to side reactions. To prevent this, consider protecting the indazole nitrogen before the reduction step. A commonly used protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be removed after the reduction.[7] |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for my indazole carboxylic acid, LiAlH₄ or a borane complex?
A1: The choice depends on the specific substrate and the desired selectivity.
-
LiAlH₄ is a very powerful and efficient reducing agent for carboxylic acids.[1][2] However, it is less chemoselective and may reduce other functional groups on your molecule. It is also highly reactive with water and protic solvents, requiring strict anhydrous conditions.
-
Borane complexes (BH₃·THF or BH₃·SMe₂) are highly chemoselective for carboxylic acids.[4][5][6] They are an excellent choice if your molecule contains other reducible groups like esters, nitriles, or nitro groups that you wish to preserve.[4][5] Reactions with borane may be slower and sometimes require heating.[3]
Q2: My reaction is sluggish. How can I improve the reaction rate?
A2: If you are using a borane complex, gently heating the reaction mixture to 40-50 °C can increase the reaction rate.[3] Ensure that your reagents are of high quality and that the reaction is being conducted under strictly anhydrous conditions, as moisture will quench the reducing agent.
Q3: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could they be?
A3: These could be byproducts from several side reactions. Consider the possibility of over-reduction of the indazole ring, reduction of other functional groups, or reactions at the indazole nitrogen. To identify the byproducts, consider scaling up a small portion of the reaction to isolate and characterize them (e.g., by NMR or mass spectrometry). This information will help you to optimize the reaction conditions to minimize their formation.
Q4: Do I need to protect the N-H of the indazole ring before reduction?
A4: While not always necessary, N-protection can prevent side reactions at the indazole nitrogen, especially when using highly reactive reagents like LiAlH₄. The acidic N-H proton can be deprotonated, leading to potential complications. Using a protecting group like SEM can lead to cleaner reactions and higher yields of the desired product.[7]
Data Presentation
The following table summarizes representative yields for the reduction of various indazole derivatives. Note that a direct comparison under identical conditions is often unavailable in the literature; these values are compiled from different sources to provide a general expectation of efficiency.
| Starting Material | Reducing Agent | Product | Yield (%) | Reference |
| 7-Fluoro-1-(3-(cyanomethyl)benzyl)-1H-indazole-5-sulfonamide | LiAlH₄ | 7-Fluoro-1-(3-(2-aminoethyl)benzyl)-1H-indazole-5-sulfonamide | Not specified | |
| Generic Carboxylic Acid | BH₃·THF | Primary Alcohol | Good to Excellent | |
| Generic Carboxylic Acid | TiCl₄ / BH₃-NH₃ | Primary Alcohol | Good to Excellent | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Indazole Carboxylic Acid using Borane-Tetrahydrofuran (BH₃·THF) Complex
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indazole carboxylic acid derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-THF complex solution (e.g., 1 M in THF)
-
Methanol or Ethanol (for quenching)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the indazole carboxylic acid (1 equivalent) in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BH₃·THF solution (1 equivalent) dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[3]
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol or ethanol. Be aware that effervescence (hydrogen gas evolution) will occur.[3]
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water (10 volumes) and extract with DCM or EtOAc.
-
Wash the organic layer successively with water and brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indazole methanol.[3]
Protocol 2: General Procedure for the Reduction of an Indazole Carboxylic Acid using Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ reacts violently with water and protic solvents. All manipulations must be carried out under strict anhydrous and inert conditions.
Materials:
-
Indazole carboxylic acid derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, magnetic stir bar, and nitrogen inlet, add LiAlH₄ (3-5 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the indazole carboxylic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the indazole carboxylic acid dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C.
-
Work-up (Fieser method): Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with EtOAc.
-
Combine the filtrate and washes, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for the reduction of indazole carboxylic acids.
Caption: A decision tree for troubleshooting low yields in indazole carboxylic acid reductions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Indazolyl-N-Methanol Derivatives in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and decomposition of indazolyl-N-methanol derivatives in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the decomposition of indazolyl-N-methanol derivatives in water?
A1: The primary factor is hydrolysis, where the N-CH₂OH bond is cleaved, reverting the molecule to the parent indazole and formaldehyde. This process is significantly influenced by temperature and the presence of electron-withdrawing groups on the indazole ring.[1][2] For instance, crystallization in boiling water can lead to partial hydrolysis of these derivatives.[1][2]
Q2: How do substituents on the indazole ring affect the stability of these derivatives in water?
A2: Electron-withdrawing substituents, such as nitro groups, increase the susceptibility of indazolyl-N-methanol derivatives to hydrolysis.[1][2] This is due to the increased leaving group character of the substituted indazole.
Q3: What is the expected stability of these compounds in the solid state versus in an aqueous solution?
A3: Indazolyl-N-methanol derivatives are significantly more stable in the solid state. Some pure compounds have shown remarkable long-term stability, with an estimated half-life of 50-55 years when stored in a sealed tube.[1][2] In contrast, their stability in aqueous solutions is much lower, with decomposition occurring, especially at elevated temperatures.[1][2]
Q4: Can isomerization occur in aqueous solutions?
A4: Yes, isomerization is possible. For example, the neutral form of (7-nitro-2H-indazol-2-yl)methanol can decompose and isomerize to the more stable 1-substituted isomer, (7-nitro-1H-indazol-1-yl)methanol, in solution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no recovery of the derivative after crystallization from water. | The compound is likely undergoing hydrolysis at elevated temperatures. Crystallization in boiling water has been shown to cause partial decomposition.[1][2] | Avoid using boiling water for crystallization. If an aqueous system is necessary, consider crystallization at lower temperatures. Alternatively, explore non-aqueous solvent systems for purification. |
| Inconsistent results in biological assays. | The compound may be degrading in the aqueous assay medium, leading to variable concentrations of the active molecule. | Prepare fresh solutions immediately before use. If possible, use a stabilized formulation or a less aqueous-based vehicle. It is also advisable to perform a time-course stability study in the specific assay buffer to understand the degradation kinetics. |
| Appearance of an unexpected peak corresponding to the parent indazole in analytical runs (e.g., HPLC, LC-MS). | This is a strong indicator of the decomposition of the indazolyl-N-methanol derivative back to the starting indazole. | Confirm the identity of the peak by comparing its retention time and mass spectrum with an authentic sample of the parent indazole. To minimize decomposition during analysis, consider using a mobile phase with a lower water content or a lower temperature for the column and autosampler. |
| Formation of unexpected isomers during synthesis or workup. | The reaction conditions, particularly the pH, can influence the position of the N-methanol group (N1 vs. N2). Some isomers are also less stable and can interconvert.[1][2] | Carefully control the pH of the reaction mixture. Characterize the product thoroughly using techniques like 1H and 13C NMR to confirm the isomeric purity.[1] |
Quantitative Data Summary
Table 1: Decomposition of Indazolyl-N-Methanol Derivatives Upon Crystallization in Boiling Water
| Compound | Parent Indazole | % Hydrolysis (approx.) |
| (1H-Indazol-1-yl)methanol | 1H-Indazole | - |
| (4-Nitro-1H-indazol-1-yl)methanol | 4-Nitro-1H-indazole | 33-50% |
| (5-Nitro-1H-indazol-1-yl)methanol | 5-Nitro-1H-indazole | 33-50% |
| (6-Nitro-1H-indazol-1-yl)methanol | 6-Nitro-1H-indazole | 33-50% |
Data extracted from 1H NMR spectral integration as reported in the literature.[1]
Experimental Protocols
Protocol 1: General Synthesis of Indazolyl-N-Methanol Derivatives
This protocol is adapted from the literature for the synthesis of (1H-indazol-1-yl)methanol and its nitro-substituted analogs.[1][2]
Materials:
-
Parent Indazole (or nitro-substituted indazole)
-
30% Aqueous solution of formaldehyde
-
30% Hydrochloric acid
-
Water
Procedure:
-
Suspend 42 mmol of the desired indazole in 30 mL of 30% hydrochloric acid.
-
Add 3.85 mL (42 mmol) of a 30% aqueous solution of formaldehyde to the suspension.
-
Stir the reaction mixture overnight at room temperature.
-
Precipitate the product by adding water.
-
Collect the solid product by filtration.
-
Wash the product with water.
-
Dry the product under vacuum.
Note: To avoid decomposition, do not recrystallize the final product from boiling water.[1]
Protocol 2: Monitoring Decomposition by ¹H NMR
Objective: To qualitatively and semi-quantitatively monitor the decomposition of an indazolyl-N-methanol derivative in solution.
Materials:
-
Indazolyl-N-methanol derivative
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the indazolyl-N-methanol derivative of known concentration in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum immediately after preparation (Time = 0).
-
Integrate the characteristic peaks for the derivative and the potential parent indazole. The N-CH₂OH protons of the derivative typically appear as a singlet.
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent ¹H NMR spectra at various time points.
-
Compare the integrals of the derivative and the parent indazole peaks over time to monitor the extent of decomposition.
Visualizations
Caption: General hydrolysis pathway of indazolyl-N-methanol derivatives in water.
Caption: Workflow for monitoring the decomposition of indazolyl-N-methanol derivatives.
References
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Indazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the cross-coupling reactions of indazoles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful synthesis of functionalized indazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cross-coupling of indazoles.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. | Use a fresh batch of catalyst. Consider using a pre-catalyst that is more stable to air and moisture. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation. | Screen a variety of ligands, including bulky, electron-rich phosphine ligands which are often effective for indazole couplings. | |
| Suboptimal Base: The base may be too weak, not soluble in the reaction medium, or of poor quality. | Try a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous if required by the reaction conditions. The presence of water can be beneficial for some inorganic bases. | |
| Poor Solvent Choice: The solvent may not effectively dissolve all reaction components. | Screen different solvents or solvent mixtures. For Suzuki reactions, a mixture of an aprotic solvent like dioxane with water is often effective. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed. | Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products. | |
| N-H Interference: The unprotected N-H of the indazole can coordinate to the metal center and inhibit catalysis. | Consider N-protection of the indazole, for example, with a Boc group. However, for some substrates, the unprotected form may give better results. | |
| Formation of Significant Side Products | Hydrodehalogenation (Dehalogenated Indazole): This is a common side reaction where the halide is replaced by a hydrogen atom. | Minimize proton sources by using anhydrous and thoroughly degassed solvents. Switching to a more sterically hindered ligand or a weaker base can sometimes suppress this side reaction. |
| Homocoupling of Boronic Acid (in Suzuki Reactions): This side reaction is often promoted by the presence of oxygen. | Thoroughly degas the reaction mixture before adding the catalyst. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also favor the desired cross-coupling. | |
| Formation of Regioisomers (in Heck Reactions): The alkene may add to different positions of the aryl halide. | The choice of ligand can control regioselectivity. Bidentate phosphine ligands often favor the linear product with terminal alkenes. Lowering the reaction temperature may also improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole always necessary for cross-coupling reactions?
A2: Not always, but it is generally recommended, especially for Heck and Sonogashira couplings, to prevent side reactions and catalyst inhibition caused by the acidic N-H proton. For Suzuki reactions, successful couplings have been achieved with unprotected indazoles, particularly with electron-rich systems. The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.
Q2: How do substituents on the indazole ring affect catalyst selection?
A2: Electron-withdrawing groups, such as a nitro group, can make the C-X bond more reactive towards oxidative addition, which is often the rate-determining step. However, they can also increase the likelihood of side reactions. For such substrates, catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center. Conversely, electron-donating groups can make oxidative addition more challenging, potentially requiring more reactive catalysts or harsher reaction conditions.
Q3: Which palladium catalysts are most commonly used for indazole cross-coupling?
A3: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. For Heck reactions, Pd(OAc)₂ with a phosphine ligand is frequently used. For Buchwald-Hartwig aminations, catalyst systems employing bulky biarylphosphine ligands like RuPhos or BrettPhos are often effective, especially for unprotected indazoles.
Q4: What is the general reactivity trend for different positions on the indazole ring?
A4: The C3 position of the indazole ring is generally the most electron-deficient and, therefore, often exhibits the highest reactivity in oxidative addition to the palladium(0) catalyst. However, successful functionalization at other positions can be achieved with careful optimization of the catalyst system and reaction conditions.
Data Presentation: Comparative Catalyst Performance
The following tables summarize quantitative data on the impact of different catalysts, ligands, and bases on the yield of indazole cross-coupling reactions.
Table 1: Effect of Palladium Catalyst on Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 92 | |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 90 | |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 95 |
Table 2: Influence of Ligand on Buchwald-Hartwig Amination of 5-Bromoindazole with Aniline
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOtBu | Toluene | 100 | 18 | 78 | |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | |
| Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS | THF | 80 | 12 | 91 | |
| Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ | t-AmylOH | 100 | 16 | 94 |
Table 3: Comparison of Bases for the Heck Reaction of 3-Bromoindazole with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 24 | 88 | |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMA | 130 | 20 | 75 | |
| Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc | NMP | 120 | 24 | 82 | |
| Pd(OAc)₂ (5) | PPh₃ (10) | DABCO | Dioxane | 110 | 36 | 65 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 3-Iodoindazole Derivative[2]
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine the 3-iodoindazole derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Reaction of a Bromoindazole Derivative
-
Reaction Setup: To a reaction vessel, add the bromoindazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., PPh₃, 0.1 equiv), and a base (e.g., Et₃N, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Reaction: Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Bromoindazole Derivative[1]
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the bromoindazole (1.0 equiv), the palladium source, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base, the anhydrous solvent, and finally the amine (1.2-2.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes, then heat to the desired temperature (e.g., 65-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. If a strong base was used, quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Validation & Comparative
Comparative Bioactivity of Substituted Indazole Derivatives: A Guide for Drug Development Professionals
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs and numerous investigational compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the bioactivity of substituted indazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Quantitative Bioactivity Data: A Comparative Overview
The biological activity of substituted indazole derivatives is profoundly influenced by the nature and position of their substituents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative indazole derivatives against various targets, providing a quantitative basis for comparison.
Anticancer Activity
Indazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The structure-activity relationship (SAR) studies often highlight the importance of specific substitutions on the indazole ring for enhanced potency.
| Compound | Cancer Cell Line | IC50 (µM) | Primary Biological Target/Mechanism | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Induces apoptosis via caspase-3, Bax/Bcl-2 modulation | |
| Nitro-based indazoles (11a, 11b, 12a, 12b) | NCI-H460 (Lung Carcinoma) | 5 - 15 | Not specified | |
| Polysubstituted indazoles (e.g., 7d) | A2780 (Ovarian), A549 (Lung) | 0.64 - 17 | Cell cycle arrest (S and G2/M phase), apoptosis induction | |
| 1H-Indazol-3-amine derivative (89) | K562 (Leukemia) | 6.50 | Bcr-Abl inhibitor | |
| 1H-Indazole derivative (109) | H1975, PC9 (NSCLC) | 0.0053 - 0.0083 | EGFR kinase inhibitor | |
| Indazole-based HDAC inhibitors (15k, 15m) | HCT-116 (Colon), HeLa (Cervical) | Potent (nM range) | HDAC1, HDAC2, HDAC8 inhibition |
Anti-inflammatory Activity
Several indazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
| Compound | Assay | IC50 (µM) | Mechanism of Action | Reference |
| Indazole | COX-2 Inhibition | 23.42 | Inhibition of COX-2, pro-inflammatory cytokines, and free radicals | |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | Inhibition of COX-2, pro-inflammatory cytokines, and free radicals | |
| 6-Nitroindazole | COX-2 Inhibition | 18.76 | Inhibition of COX-2, pro-inflammatory cytokines, and free radicals | |
| Indazole-3-carboxamide (12d) | Calcium Influx Inhibition | < 1 | CRAC channel blocker |
Antimicrobial Activity
The indazole scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against various bacterial and fungal strains.
| Compound | Microbial Strain | MIC (µg/mL) | Target/Mechanism | Reference |
| Nitro compounds (12a, 13b) | N. gonorrhoeae | 62.5 - 250 | Not specified | |
| 2,3-diphenyl-2H-indazole (18) | G. intestinalis | More potent than metronidazole | Not specified | |
| Indazole derivative (5) | S. aureus, S. epidermidis | 64 - 128 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are protocols for key experiments commonly used in the evaluation of substituted indazole derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing the effect of a compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice for a week before the experiment.
-
Compound Administration: Administer the indazole derivative or a reference drug (e.g., diclofenac) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizing Mechanisms of Action
To understand the biological impact of substituted indazoles, it is essential to visualize their interaction with cellular pathways.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing bioactive indazole derivatives involves a multi-step process from synthesis to in-depth biological evaluation.
Caption: General workflow for the synthesis and bioactivity evaluation of indazole derivatives.
Apoptotic Signaling Pathway Induced by Indazole Derivatives
Many anticancer indazole derivatives exert their effect by inducing apoptosis, or programmed cell death. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Simplified intrinsic apoptosis pathway modulated by certain indazole derivatives.
Navigating the Structure-Activity Landscape of (1H-Indazol-5-yl)methanol Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1H-indazol-5-yl)methanol analogs, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate the rational design of novel therapeutic agents.
The 1H-indazole core is a privileged scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other targeted therapies. The strategic placement of a methanol group at the 5-position of the indazole ring offers a key vector for chemical modification, allowing for the exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from various studies on indazole derivatives to extrapolate key SAR principles relevant to this compound analogs.
Comparative Analysis of Indazole Analogs as Kinase Inhibitors
The indazole scaffold is a common feature in a multitude of kinase inhibitors, targeting a wide range of kinases involved in cell signaling pathways crucial to cancer and inflammatory diseases.[1] Structure-activity relationship studies have revealed that substitutions on the indazole ring play a critical role in determining the potency and selectivity of these inhibitors.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
ASK1 is a key component of the MAPK signaling cascade, and its inhibition is a potential therapeutic strategy for inflammatory diseases.[1][2] Systematic SAR studies on 1H-indazole analogs have led to the discovery of potent ASK1 inhibitors.
Table 1: SAR of 1H-Indazole Analogs as ASK1 Inhibitors
| Compound | Modification | ASK1 Kinase IC50 (nM) | AP1-HEK293 Cell IC50 (nM) |
| Lead Compound | Initial hit from screening | 150 | 850 |
| Analog A | Substitution at R1 with cyclopropyl | 85 | 420 |
| Analog B (15) | Optimized R1 and R2 substituents | 12 | 65 |
Data compiled from studies on novel ASK1 inhibitors with a 1H-indazole scaffold.[1][2]
The data clearly indicates that optimization of the substituents at the R1 and R2 positions of the indazole core can lead to a significant enhancement in both biochemical and cellular potency.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
Aberrant activation of the receptor tyrosine kinase FGFR1 is associated with various cancers. 6-aryl-1H-indazol-3-amine derivatives have shown promise as FGFR1 inhibitors.
Table 2: SAR of 6-Aryl-1H-indazol-3-amine Derivatives as FGFR1 Inhibitors
| Compound | Modification | FGFR1 Enzymatic IC50 (nM) | Cellular Antiproliferative IC50 (nM) |
| 98 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 | 642.1 |
| 99 | Optimized N-ethylpiperazine group | 2.9 | 40.5 |
Data from the structural optimization of 1H-indazole derivatives as FGFR1 inhibitors.[1]
These findings highlight the importance of the substituent at the 6-position of the indazole ring for achieving high inhibitory potency against FGFR1.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the kinase buffer, the kinase, and the test compound.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Quantify the kinase activity by measuring the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1H-indazole analogs. Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plates for a specified period (e.g., 72 hours) in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Key Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a representative signaling pathway and a typical experimental workflow.
Caption: MAPK signaling pathway with ASK1 as a key node and the inhibitory action of an indazole analog.
Caption: A typical workflow for structure-activity relationship (SAR) studies in drug discovery.
References
In Vitro Validation of the Anti-Proliferative Activity of Indazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anti-cancer agents.[1][2][3] This guide provides an objective comparison of the in-vitro anti-proliferative activity of various indazole compounds, supported by experimental data and detailed protocols. We will delve into their efficacy against different cancer cell lines, their mechanisms of action through key signaling pathways, and standardized methods for their evaluation.
Comparative Anti-Proliferative Activity of Indazole Derivatives
The anti-proliferative potential of novel indazole derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency. The following table summarizes the IC50 values for several recently developed indazole compounds against various cancer cell lines. For comparison, data for the commonly used chemotherapeutic agent, 5-Fluorouracil (5-Fu), is also included.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative 2f | 4T1 (Breast) | 0.23 | [4][5][6] |
| HepG2 (Liver) | 0.80 | [4] | |
| MCF-7 (Breast) | 0.34 | [4] | |
| A549 (Lung) | > 10 | [4] | |
| HCT116 (Colon) | > 10 | [4] | |
| Indazole Derivative 6o | K562 (Leukemia) | 5.15 | [7] |
| HEK-293 (Normal Kidney) | 33.2 | [7] | |
| Indazole-Pyrimidine 4f | MCF-7 (Breast) | 1.629 | [8] |
| Indazole-Pyrimidine 4i | MCF-7 (Breast) | 1.841 | [8] |
| A549 (Lung) | 2.305 | [8] | |
| Caco2 (Colon) | 4.990 | [8] | |
| 5-Fluorouracil (5-Fu) | K562 (Leukemia) | - | [7] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Key Experimental Protocols
Accurate and reproducible in-vitro validation of anti-proliferative activity relies on standardized experimental protocols. Below are detailed methodologies for three key assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Colony Formation Assay for Clonogenic Survival
This assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term proliferative potential of cells after treatment with a compound.
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the indazole compound for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.
BrdU Assay for DNA Synthesis
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with indazole compounds for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours to allow for its incorporation into the DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody.
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a substrate solution to produce a colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The amount of color development is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Mechanistic Insights: Signaling Pathways
Indazole compounds exert their anti-proliferative effects by modulating various signaling pathways critical for cancer cell growth and survival.
Apoptosis Induction Pathway
Many indazole derivatives induce programmed cell death, or apoptosis. One of the most potent compounds, 2f , has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4][6] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[4][6]
p53/MDM2 Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by MDM2, which targets p53 for degradation. Some indazole compounds have been found to disrupt the p53-MDM2 interaction.[7] This inhibition of MDM2 leads to the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis. Compound 6o is one such derivative that is believed to act through this pathway.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a common feature in many cancers. Certain indazole-sulfonamide derivatives have been shown to have a strong affinity for MAPK1, suggesting their potential as inhibitors of this pathway.[10][11] By blocking MAPK signaling, these compounds can effectively halt cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of (1H-indazol-1-yl)methanol Derivatives
This guide provides a comparative analysis of the X-ray crystallographic structures of (1H-indazol-1-yl)methanol and its nitro-substituted derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structural characteristics of this class of compounds. The guide summarizes key crystallographic data, details the experimental protocols for their synthesis and structural analysis, and visualizes the general workflow of X-ray crystallography.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for (1H-indazol-1-yl)methanol and its 4-nitro, 5-nitro, and 6-nitro derivatives. The data has been retrieved from the Cambridge Crystallographic Data Centre (CCDC) and a primary research article on their synthesis and characterization.[1][2]
| Parameter | (1H-indazol-1-yl)methanol | (4-nitro-1H-indazol-1-yl)methanol | (5-nitro-1H-indazol-1-yl)methanol | (6-nitro-1H-indazol-1-yl)methanol |
| CCDC Number | 2113708 | 2113709 | 2113710 | 2113711 |
| Chemical Formula | C₈H₈N₂O | C₈H₇N₃O₃ | C₈H₇N₃O₃ | C₈H₇N₃O₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |
| Unit Cell a (Å) | 5.4837(2) | 10.9669(4) | 12.8711(5) | 11.5956(4) |
| Unit Cell b (Å) | 10.9996(4) | 7.9239(3) | 5.5606(2) | 8.0195(3) |
| Unit Cell c (Å) | 12.1895(5) | 10.0270(4) | 12.1278(5) | 9.5936(4) |
| Unit Cell α (°) | 90 | 90 | 90 | 90 |
| Unit Cell β (°) | 97.433(4) | 108.431(3) | 107.828(4) | 109.289(3) |
| Unit Cell γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 728.42(5) | 825.26(6) | 826.96(6) | 840.48(6) |
| Torsion Angle N2-N1-C-O (°) | 75.4 | 85.6 | 85.0 | 86.4 |
| Torsion Angle N1-C-O-H (°) | 105.5 | 98.8 | 100.7 | 101.3 |
A notable structural feature in all four compounds is the formation of dimers in the crystal lattice through intermolecular O-H···N hydrogen bonds.[1][2] The torsion angles of the 1-methanol substituent show a difference between the unsubstituted derivative and the nitro derivatives.[1][2]
Experimental Protocols
The synthesis and crystallization of the (1H-indazol-1-yl)methanol derivatives were performed as described in the literature, with some modifications from the original 1969 procedure.[1][2]
Synthesis of (1H-indazol-1-yl)methanol Derivatives
The general procedure involves the reaction of the corresponding 1H-indazole (or its nitro derivative) with formaldehyde in an aqueous hydrochloric acid solution.[1][2] The reaction times and the amount of water were adjusted compared to the original protocol.[2] For instance, in the case of 7-nitro-1H-indazole, which was previously reported as unreactive, the reaction was explored with much longer times and microwave irradiation.[2]
X-ray Crystallography
Single crystals of the synthesized compounds were used for X-ray diffraction analysis. The crystallographic data for (1H-indazol-1-yl)methanol and its 4-nitro, 5-nitro, and 6-nitro derivatives were deposited at the Cambridge Crystallographic Data Centre.[1] The structures were solved and refined to obtain the final crystallographic parameters presented in the table above. The thermal ellipsoids in the crystal structure diagrams are typically set at a 50% probability level.[1][2]
X-ray Crystallography Workflow
The following diagram illustrates the general workflow for the X-ray crystallography analysis of chemical compounds, from synthesis to structure elucidation.
Caption: General workflow of X-ray crystallography.
References
Validating Target Engagement: A Comparative Guide to Novel Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Validating that these novel compounds effectively engage their intended kinase targets within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental strategies to validate target engagement, using a novel indazole-based Polo-like kinase 4 (PLK4) inhibitor, C05, and the established indazole-based VEGFR inhibitor, Axitinib, as primary examples.[2][3] Performance is compared against alternative inhibitors, supported by experimental data and detailed protocols.
Comparison 1: Novel Indazole-Based PLK4 Inhibitor vs. Established Alternatives
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers.[4] Here, we compare the novel, highly potent indazole-based PLK4 inhibitor, C05, with the well-characterized, non-indazole-based PLK4 inhibitor, CFI-400945.
Data Presentation: PLK4 Inhibitor Performance
| Parameter | C05 (Indazole-Based) | CFI-400945 (Indolinone-Based) | Notes |
| Biochemical IC50 (PLK4) | < 0.1 nM[4] | 2.8 nM[5] | C05 demonstrates superior potency in a cell-free assay. |
| Cellular Antiproliferative IC50 (IMR-32 Neuroblastoma) | 0.948 µM[4] | > 1 µM (in similar models)[6] | Both compounds show cellular activity, with C05 being potent. |
| Cellular Antiproliferative IC50 (MCF-7 Breast Cancer) | 0.979 µM[4] | Not extensively reported for this line | Demonstrates C05's efficacy across different cancer types. |
| Kinase Selectivity | High selectivity for PLK4 over PLK1 and PLK3[4] | Multi-kinase inhibitor with activity against TRKA, TRKB, and Tie2/TEK[5] | C05 offers a more targeted approach, potentially reducing off-target effects. |
| Target Engagement (Cellular) | Suppression of PLK4 autophosphorylation at 4 µM[2] | Inhibition of PLK4 autophosphorylation at 12.3 nM[5] | Both inhibitors confirm target engagement in cells by modulating downstream signaling. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway and a general workflow for validating target engagement of its inhibitors.
Comparison 2: Indazole-Based VEGFR Inhibitor vs. Established Alternatives
Axitinib is an FDA-approved indazole-based inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial for angiogenesis.[3][7] Its performance is compared here with Pazopanib (another multi-targeted TKI) and Sunitinib.[3][8]
Data Presentation: VEGFR Inhibitor Performance
| Parameter | Axitinib (Indazole-Based) | Pazopanib | Sunitinib |
| Biochemical IC50 (VEGFR-1) | 0.1 nM[8] | 10 nM[8] | 80 nM[8] |
| Biochemical IC50 (VEGFR-2) | 0.2 nM[8] | 30 nM[8] | 2 nM[8] |
| Biochemical IC50 (VEGFR-3) | 0.1-0.3 nM[8] | 47 nM[8] | 7 nM[8] |
| Biochemical IC50 (PDGFR-β) | 1.7 nM[8] | 84 nM[8] | 2 nM[8] |
| Biochemical IC50 (c-Kit) | 1.8 nM[8] | 74 nM[8] | 9 nM[8] |
| Progression-Free Survival (mRCC, 2nd line) | 6.7 months[3] | N/A (primarily 1st line) | 4.7 months (vs. Axitinib)[3] |
Signaling Pathway and Experimental Workflow
The diagrams below depict the VEGFR signaling cascade and a workflow for comparing TKI target engagement using advanced cellular methods.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of target engagement for novel kinase inhibitors.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase domain.
Methodology:
-
Reagents: Recombinant kinase (e.g., PLK4, VEGFR), peptide substrate, ATP (often radiolabeled, e.g., ³³P-ATP), and the test inhibitor at various concentrations.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the substrate by the kinase.
-
Procedure:
-
Incubate the kinase enzyme with a serial dilution of the inhibitor in an assay buffer.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate. Quantification can be achieved via scintillation counting for radiolabeled ATP or using phosphospecific antibodies in an ELISA format.
-
-
Data Analysis: Calculate the inhibitor concentration that reduces kinase activity by 50% (IC50) by fitting the data to a dose-response curve.
Cellular Target Phosphorylation Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block kinase-mediated phosphorylation of a downstream substrate in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., IMR-32 for PLK4, HUVEC for VEGFR) to 70-80% confluency.
-
Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
For receptor tyrosine kinases like VEGFR, stimulation with the corresponding ligand (e.g., VEGF) may be required to induce autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Histone H3 for Aurora B, a downstream target) overnight at 4°C.[1][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., total Histone H3) and a loading control (e.g., β-Actin).
-
-
Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.[11][12]
Methodology:
-
Treatment: Treat intact cells with the test compound or a vehicle control for 1 hour.[9]
-
Heating: Aliquot the treated cell suspension and heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler. Ligand binding typically increases the thermal stability of the target protein.[8]
-
Lysis and Protein Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[8]
-
Detection: Quantify the amount of soluble target protein remaining at each temperature, typically by Western blotting or AlphaScreen.[13]
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.[14]
-
Isothermal Dose-Response (ITDR): Treat cells with a range of inhibitor concentrations and heat at a single, fixed temperature. Plot the soluble protein amount against the inhibitor concentration to determine the EC50 for thermal stabilization.[14]
-
Kinobeads Competition Binding Assay
Objective: To profile the selectivity of a kinase inhibitor across a broad range of endogenously expressed kinases in a competitive binding format.
Methodology:
-
Principle: "Kinobeads" are an affinity resin containing immobilized non-selective kinase inhibitors.[15][16] In a competition experiment, a cell lysate is pre-incubated with a free, soluble inhibitor before being exposed to the kinobeads. The free inhibitor competes with the beads for binding to its specific kinase targets.[17]
-
Procedure:
-
Prepare cell lysates from relevant cell lines.
-
Equilibrate separate lysate aliquots with the vehicle control or increasing concentrations of the test inhibitor.
-
Add kinobeads to each aliquot to enrich for kinases that are not bound by the free inhibitor.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads and digest them with trypsin.
-
-
Data Analysis (LC-MS/MS):
-
Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
For each identified kinase, plot the relative amount bound to the beads as a function of the free inhibitor concentration.
-
Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) for each drug-protein interaction, generating a comprehensive selectivity profile.[18]
-
References
- 1. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise drug review: pazopanib and axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. researchgate.net [researchgate.net]
- 17. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Term Safety With Axitinib in Previously Treated Patients With Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Indazole vs. 2H-Indazole: A Comparative Analysis of Tautomer Stability
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure and stability is paramount. In the realm of heterocyclic chemistry, indazole and its derivatives represent a critical scaffold in medicinal chemistry.[1][2][3] These compounds predominantly exist in two tautomeric forms: 1H-indazole and 2H-indazole. The subtle shift of a single proton between the two nitrogen atoms dramatically influences their physicochemical and pharmacological properties, making the precise characterization of these tautomers essential for drug design and development.
This guide provides an objective comparison of the stability of 1H-indazole and 2H-indazole, supported by experimental and computational data. We will delve into the methodologies used to assess this stability and present the data in a clear, comparative format.
Relative Stability: 1H-Indazole as the Predominant Form
Experimental and computational studies consistently demonstrate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form .[1][2][4][5][6][7] This stability advantage is observed across different phases, including the gas phase, in solution, and in the solid state.[3][4][8] The greater stability of the 1H-tautomer is often attributed to its benzenoid structure, which confers a higher degree of aromaticity compared to the quinonoid character of the 2H-tautomer.[4][5]
The energy difference between these two tautomers has been quantified by various computational methods, consistently showing the 1H form to be lower in energy by several kcal/mol.[4]
Quantitative Stability Data
The following table summarizes the calculated relative energies of the 1H- and 2H-indazole tautomers from various computational studies.
| Method/Level of Theory | Basis Set | Phase | ΔE (1H → 2H) (kcal/mol) | ΔH (1H → 2H) (kcal/mol) | ΔG (1H → 2H) (kcal/mol) | Reference |
| - | - | Gas/Solution/Solid | 2.3 | - | - | [3][9] |
| MP2 | 6-31G** | Gas | 3.6 | 3.9 | 4.1 | [4][10] |
| MP2 | 6-31G* | Gas | 3.6 | - | - | [9] |
| B3LYP | 6-311++G(d,p) | - | ~4.8 (20 kJ/mol) | - | - | [11][12] |
| MP2 | cc-pVTZ | Gas | ~3.25 (13.6 kJ/mol) | - | - | [13] |
Tautomeric Equilibrium Visualization
The equilibrium between the two tautomers can be represented as a dynamic process.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Experimental Protocols for Tautomer Differentiation
Several spectroscopic techniques are instrumental in distinguishing between the 1H and 2H tautomers.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of indazole tautomers in solution.[11] The chemical shifts of protons and carbons, especially those near the pyrazole ring, are sensitive to the location of the N-H proton.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a known quantity of the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard NMR spectrometer. Ensure sufficient scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
N-H Proton: The N-H proton of 1H-indazole typically appears as a broad singlet at a high chemical shift (around 13.40 ppm in CDCl₃).[1] This signal is absent in N-substituted 2H-indazoles.
-
H-3 Proton: The H-3 proton in 2H-indazoles is generally more deshielded and appears at a higher chemical shift (around 8.4 ppm) compared to the H-3 proton in 1H-indazoles (around 8.10 ppm).[1]
-
-
Quantitative Analysis: For mixtures of tautomers, the ratio can be determined by integrating the signals that are unique to each tautomer. The molar ratio is directly proportional to the ratio of the integrals of these distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of the N-H bond, which is characteristic of the 1H- and 2H-tautomers (in their unsubstituted forms).
Protocol for IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film between salt plates (for liquids).
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Spectral Analysis: Look for characteristic N-H stretching vibrations. In 1H-indazole, this typically appears as a broad band in the region of 3150-2700 cm⁻¹, indicative of hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the 1H- and 2H-indazoles differ, leading to distinct UV-Vis absorption spectra. This can be used to differentiate the tautomers. For instance, in acetonitrile, 1H-indazole and its methylated analogue (1-methylindazole) show different absorption profiles compared to 2-methylindazole.[14]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Compare the absorption maxima (λ_max) and the overall shape of the spectrum with known spectra of 1H- and 2H-indazole derivatives.
Logical Workflow for Tautomer Identification
The following diagram illustrates a logical workflow for differentiating between 1H- and 2H-indazole isomers based on key experimental data.
Caption: Workflow for differentiating 1H- and 2H-indazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the ADMET Properties of Novel Indazole-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent feature in many contemporary drug discovery programs, recognized for its role in compounds targeting a range of diseases, including cancer and inflammatory conditions.[1][2][3][4][5] The success of indazole-containing drugs such as axitinib and pazopanib underscores the therapeutic potential of this heterocyclic motif.[1] However, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of new chemical entities is a critical hurdle in advancing these candidates from the laboratory to clinical use. Early in vitro assessment of these properties is essential to identify and mitigate potential liabilities, thereby reducing late-stage attrition in drug development.[6][7][8][9]
This guide provides a comparative overview of key ADMET properties for a selection of hypothetical novel indazole-based kinase inhibitors. The accompanying data, presented in tabular format, is representative of typical results obtained from standard in vitro ADMET assays. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.
Data Presentation: Comparative ADMET Profile
The following tables summarize the in vitro ADMET data for three hypothetical indazole-based kinase inhibitor candidates: IZ-K1, IZ-K2, and IZ-K3. These compounds are compared against a standard control, Verapamil, where appropriate.
Table 1: Physicochemical and Absorption Properties
| Compound | Molecular Weight ( g/mol ) | LogD at pH 7.4 | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |
| IZ-K1 | 452.5 | 3.1 | 25 | 15.2 | 1.1 |
| IZ-K2 | 488.6 | 4.5 | 5 | 8.5 | 3.8 |
| IZ-K3 | 467.5 | 2.8 | 85 | 1.2 | 0.9 |
| Verapamil | 454.6 | 3.5 | >100 | 18.0 | 4.5 |
Table 2: Distribution and Metabolism Properties
| Compound | Plasma Protein Binding (%) (Human) | Microsomal Stability (t½, min) (Human Liver Microsomes) | Intrinsic Clearance (CLint, µL/min/mg) |
| IZ-K1 | 98.5 | 45 | 30.8 |
| IZ-K2 | 99.8 | 15 | 92.4 |
| IZ-K3 | 85.2 | >60 | <11.5 |
| Verapamil | 90.0 | 12 | 115.5 |
Table 3: Toxicity Profile
| Compound | CYP3A4 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) | Cytotoxicity (HepG2 IC₅₀, µM) |
| IZ-K1 | 2.5 | >30 | 15 |
| IZ-K2 | 0.8 | 5.2 | 8 |
| IZ-K3 | >50 | >30 | >100 |
| Verapamil | 5.0 | 0.5 | 25 |
Experimental Protocols
Detailed methodologies for the key in vitro ADMET assays are provided below. These protocols are based on established industry standards.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells, which serve as a model for the human intestinal epithelium.[10][11]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold are used for the assay.[10]
-
Transport Study:
-
For apical to basolateral (A→B) transport, the test compound (typically at 10 µM) is added to the apical side, and the appearance of the compound in the basolateral compartment is monitored over time.[10]
-
For basolateral to apical (B→A) transport, the compound is added to the basolateral side, and its appearance in the apical compartment is measured.
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment.
-
Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[11]
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its pharmacokinetic and pharmacodynamic properties.[12][13] The rapid equilibrium dialysis (RED) method is commonly employed.[13][14]
-
Apparatus: A RED device is used, which consists of individual wells with two chambers separated by a semipermeable membrane.[14]
-
Procedure:
-
The test compound is added to human plasma in one chamber.
-
Phosphate-buffered saline (PBS) is added to the other chamber.
-
The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.[13]
-
-
Analysis: After incubation, samples are taken from both chambers, and the concentration of the test compound is measured by LC-MS/MS.
-
Calculation: The percentage of unbound compound is calculated based on the concentration in the buffer chamber relative to the plasma chamber.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[15][16][17]
-
Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes and a NADPH regenerating system at 37°C.[16]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[16]
-
Analysis: The remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[18]
CYP Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 isoforms, which is a common cause of drug-drug interactions.[19][20][21]
-
System: Human liver microsomes are used as the enzyme source.
-
Procedure: A specific probe substrate for a particular CYP isoform is incubated with the microsomes in the presence of varying concentrations of the test compound.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Calculation: The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined.
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a critical safety assessment to evaluate the risk of a compound causing QT prolongation and potentially life-threatening cardiac arrhythmias.[22][23][24][25]
-
Method: The gold standard method is the whole-cell patch-clamp electrophysiology technique.[22]
-
Cell Line: A cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.
-
Procedure: The ionic current through the hERG channels is measured in the absence and presence of different concentrations of the test compound.
-
Data Analysis: The percentage of current inhibition at each concentration is determined, and an IC₅₀ value is calculated.
Visualizations
Experimental Workflow for In Vitro ADMET Screening
The following diagram illustrates a typical workflow for the early-stage in vitro screening of ADMET properties for novel drug candidates.
Caption: A typical workflow for in vitro ADMET screening of drug candidates.
Signaling Pathway: Kinase Inhibitor Mechanism of Action
The diagram below depicts a simplified signaling pathway that is often targeted by kinase inhibitors, such as those based on the indazole scaffold. Many indazole derivatives are designed to inhibit protein kinases that play a crucial role in cancer cell proliferation and survival.[1][26][27]
Caption: A simplified kinase signaling pathway targeted by indazole inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 7. criver.com [criver.com]
- 8. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 14. enamine.net [enamine.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 25. criver.com [criver.com]
- 26. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Illustrative Cross-Reactivity Profiling of (1H-Indazol-5-yl)methanol-Derived Kinase Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its versatile structure has led to the creation of numerous therapeutics that target the ATP-binding site of a wide array of kinases. This guide provides an illustrative cross-reactivity profile for inhibitors derived from the (1H-indazol-5-yl)methanol motif.
Due to the limited availability of public cross-reactivity data for this compound itself, this document utilizes the comprehensive KINOMEscan™ dataset for Pazopanib , a clinically approved multi-kinase inhibitor featuring a substituted indazole core. This serves as a representative example to demonstrate the typical selectivity profile and promiscuity of this class of compounds, offering valuable insights for researchers engaged in the design and evaluation of novel indazole-based inhibitors.
Comparative Kinase Inhibition Profile of Pazopanib
The following table summarizes the binding affinities (Kd values) of Pazopanib against a panel of selected kinases, categorized by their respective families. The data is sourced from the LINCS Project Data Portal and was generated using the KINOMEscan™ competition binding assay. A lower Kd value indicates a higher binding affinity.
| Kinase Family | Target Kinase | Pazopanib Kd (nM) |
| Tyrosine Kinase (TK) | VEGFR2 (KDR) | 10 |
| VEGFR1 (FLT1) | 20 | |
| VEGFR3 (FLT4) | 22 | |
| PDGFRα | 45 | |
| PDGFRβ | 56 | |
| c-KIT | 40 | |
| FGFR1 | 140 | |
| FGFR3 | 170 | |
| c-SRC | 230 | |
| LCK | 380 | |
| ABL1 | >10,000 | |
| Serine/Threonine Kinase (STE) | MAP2K1 (MEK1) | >10,000 |
| MAP2K2 (MEK2) | >10,000 | |
| BRAF | 3,300 | |
| RAF1 (c-Raf) | 3,400 | |
| Serine/Threonine Kinase (AGC) | ROCK1 | >10,000 |
| ROCK2 | >10,000 | |
| AKT1 | >10,000 | |
| Serine/Threonine Kinase (CMGC) | CDK2 | >10,000 |
| GSK3β | 8,000 |
Data presented is illustrative and sourced from the HMS LINCS Project KINOMEscan dataset for Pazopanib.
Selectivity Profile Summary
To provide a clearer picture of Pazopanib's selectivity, the following table highlights its high-affinity targets versus a selection of low-affinity off-targets. This comparison is crucial for understanding the potential for polypharmacology and guiding further optimization of novel indazole derivatives.
| Inhibitor | High-Affinity Targets (Kd < 100 nM) | Low-Affinity Off-Targets (Kd > 1,000 nM) |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT | ABL1, MEK1, MEK2, ROCK1, ROCK2, AKT1, CDK2 |
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is essential for accurate interpretation. The following is a representative protocol for the KINOMEscan™ Competition Binding Assay.
KINOMEscan™ Competition Binding Assay
Objective: To quantitatively measure the binding affinity (Kd) of a test compound against a large panel of protein kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the test compound (at various concentrations), and the immobilized ligand are incubated together to allow binding to reach equilibrium.
-
Separation: The solid support with the bound kinase is separated from the unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are measured against a DMSO control. The Kd values are determined by fitting the dose-response data to a standard binding isotherm model.[1]
Visualizations
To further clarify the experimental process and the biological context of these inhibitors, the following diagrams are provided.
References
Validating the Mechanism of Action of Indazole Derivatives in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of indazole derivatives against other small molecule inhibitors targeting key cellular signaling pathways implicated in cancer and other diseases. The performance of these compounds is supported by experimental data from various cellular assays, with detailed protocols provided for reproducibility.
Introduction to Indazole Derivatives
Indazole and its derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Many indazole-containing compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. This guide focuses on the validation of the mechanism of action of indazole derivatives targeting three major classes of kinases: Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Signal Transducer and Activator of Transcription 3 (STAT3).
I. Indazole Derivatives as Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them a key therapeutic target.
Comparative Analysis of Aurora Kinase Inhibitors
The following table summarizes the in vitro potency (IC50 values) of selected indazole derivatives and alternative Aurora kinase inhibitors against target kinases and various cancer cell lines.
| Compound Class | Compound | Target Kinase | Cell Line | IC50 (nM) | Reference(s) |
| Indazole Derivative | Indazole Derivative 52a | Aurora A | - | 13,000 | [1] |
| Pazopanib | Aurora A | - | 167 | [2] | |
| Pazopanib | Aurora B | - | 254 | [2] | |
| Alternative Inhibitor | Alisertib (MLN8237) | Aurora A | - | 1.2 | [3] |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | - | 3 - 1,710 | [3] | |
| Alisertib (MLN8237) | PTCL Cell Lines | TIB-48, CRL-2396 | 80 - 100 | [4] | |
| Tozasertib (VX-680) | Aurora A | - | 0.6 | [5] | |
| Tozasertib (VX-680) | Aurora B | - | 18 | [5] | |
| Tozasertib (VX-680) | Aurora C | - | 4.6 | [5] | |
| Tozasertib (VX-680) | Anaplastic Thyroid Cancer Cell Lines | - | 25 - 150 | [6] |
Experimental Validation of Mechanism of Action
1. Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability. A reduction in cell viability upon treatment with an indazole derivative suggests an anti-proliferative effect, consistent with the inhibition of a key mitotic kinase.
dot
MTT Assay Workflow
2. Western Blot Analysis of Downstream Signaling
To confirm that the indazole derivative is inhibiting the Aurora kinase pathway, Western blotting can be used to measure the phosphorylation status of downstream substrates. A decrease in the phosphorylation of a known Aurora kinase substrate, such as histone H3 at serine 10 (a substrate of Aurora B), provides direct evidence of target engagement and inhibition.[7]
dot
Aurora Kinase Signaling Pathway
II. Indazole Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer cells. Indazole derivatives have been developed as potent inhibitors of various CDKs.
Comparative Analysis of CDK Inhibitors
The following table compares the in vitro potency (IC50 values) of an indazole-based CDK inhibitor with several approved and clinical-stage CDK inhibitors.
| Compound Class | Compound | Target Kinase(s) | Cell Line | IC50 (nM) | Reference(s) |
| Indazole Derivative | AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | - | <10 - 210 | [8] |
| AT7519 | Multiple Myeloma Cell Lines | - | 500 - 2,000 | [9] | |
| AT7519 | Neuroblastoma Cell Lines | MYCN-amplified | 386 (median) | [10] | |
| AT7519 | Neuroblastoma Cell Lines | non-MYCN-amplified | 1227 (median) | [10] | |
| Alternative Inhibitor | Palbociclib (PD-0332991) | CDK4, CDK6 | - | 11, 16 | [11] |
| Palbociclib (PD-0332991) | Breast Cancer Cell Lines | - | 12 - 3,730 | [12] | |
| Abemaciclib (LY2835219) | CDK4, CDK6 | - | 2, 10 | [13] | |
| Abemaciclib (LY2835219) | Breast Cancer Cell Lines | - | 168 (geometric mean) | [12] | |
| Ribociclib (LEE011) | CDK4, CDK6 | - | 10, 39 | [14] | |
| Ribociclib (LEE011) | Breast Cancer Cell Lines | - | 913 (geometric mean) | [12] |
Experimental Validation of Mechanism of Action
1. Western Blot Analysis of Cell Cycle Proteins
Inhibition of CDKs should lead to cell cycle arrest. This can be verified by Western blot analysis of key cell cycle regulatory proteins. For example, treatment with a CDK4/6 inhibitor like Palbociclib leads to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6.[15]
dot
CDK/Rb Signaling Pathway
2. Co-Immunoprecipitation (Co-IP) to Validate Disruption of CDK-Cyclin Interaction
The activity of CDKs is dependent on their association with cyclin partners. A key mechanism of action for some inhibitors is the disruption of this protein-protein interaction. Co-IP can be used to validate this. In this assay, an antibody against a specific CDK is used to pull it down from cell lysates. If the corresponding cyclin is also pulled down, it indicates they are in a complex. A successful inhibitor will reduce the amount of co-immunoprecipitated cyclin.[6]
dot
Co-Immunoprecipitation Workflow
III. Indazole Derivatives as STAT3 Inhibitors
STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.
Comparative Analysis of STAT3 Inhibitors
The following table presents the IC50 values of an indazole-based STAT3 inhibitor and other well-known STAT3 inhibitors.
| Compound Class | Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |
| Indazole Derivative | - | - | - | - | - |
| Alternative Inhibitor | S3I-201 | STAT3 DNA binding | - | 86 | [7][16] |
| S3I-201 | Cell Viability | MDA-MB-231, MDA-MB-435, MDA-MB-468 | ~100 | [17] | |
| Stattic | STAT3 SH2 domain binding | - | 5.1 | [18] | |
| Stattic | Cell Viability | UM-SCC-17B | 2.562 | [15] | |
| Stattic | Cell Viability | OSC-19 | 3.481 | [15] | |
| Stattic | Cell Viability | Cal33 | 2.282 | [15] | |
| Stattic | Cell Viability | UM-SCC-22B | 2.648 | [15] | |
| Stattic | Cell Viability | HepG2 | 2.94 | [19] | |
| Stattic | Cell Viability | Bel-7402 | 2.5 | [19] | |
| Stattic | Cell Viability | SMMC-7721 | 5.1 | [19] |
No specific IC50 values for indazole-based STAT3 inhibitors were found in the provided search results.
Experimental Validation of Mechanism of Action
1. Western Blot Analysis of STAT3 Phosphorylation
The activation of STAT3 is mediated by its phosphorylation at tyrosine 705 (Tyr705). A potent STAT3 inhibitor should block this phosphorylation. Western blot analysis using an antibody specific for phospho-STAT3 (Tyr705) can be used to assess the inhibitory activity of an indazole derivative. A decrease in the p-STAT3 signal relative to total STAT3 indicates successful inhibition of the pathway.[12][20]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Pazopanib Enhances Paclitaxel-Induced Mitotic Catastrophe in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S3I-201, STAT3 inhibitor (CAS 501919-59-1) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 15. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1H-indazol-5-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
[City, State] – In the dynamic environment of pharmaceutical research and development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of (1H-indazol-5-yl)methanol (CAS No. 885271-33-0), a heterocyclic compound frequently utilized in medicinal chemistry. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted lab coat
Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] Emergency eyewash stations and safety showers must be readily accessible.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach, from the initial segregation of waste to the final handoff to a licensed disposal facility.
1. Waste Segregation: The Critical First Step
Proper waste segregation is fundamental to safe and compliant chemical disposal. This compound is a non-halogenated organic compound.
-
Solid Waste: Unused or expired this compound, as well as contaminated solid materials such as weighing paper, gloves, and pipette tips, should be collected in a designated, clearly labeled "Non-Halogenated Solid Organic Waste" container.
-
Liquid Waste: Solutions containing this compound and rinsates from contaminated glassware should be collected in a separate, clearly labeled "Non-Halogenated Liquid Organic Waste" container.
-
Container Compatibility: Ensure that waste containers are made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tightly fitting lid.
2. Decontamination of Labware
Glassware and other reusable lab equipment contaminated with this compound must be decontaminated before standard washing.
-
Rinse the contaminated labware with a suitable organic solvent, such as ethanol or acetone.
-
Collect the rinsate in the designated "Non-Halogenated Liquid Organic Waste" container.
-
After the initial rinse, the labware can be washed according to standard laboratory procedures.
3. Final Disposal
The ultimate disposal of this compound waste is a regulated process that must be handled by a licensed and approved waste disposal facility.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.
-
Incineration: The preferred method of disposal for this type of organic chemical waste is controlled incineration in a chemical waste incinerator.
-
Documentation: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards. Follow your institution's procedures for waste pickup and documentation.
Summary of Key Data
For quick reference, the following table summarizes the essential information for this compound.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 885271-33-0 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Primary Disposal Route | Licensed Chemical Waste Incineration |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling (1H-indazol-5-yl)methanol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1H-indazol-5-yl)methanol. The following procedures are based on safety data for structurally similar indazole and imidazole-based compounds and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[1][2][3] | Protects against splashes and airborne particles that could cause serious eye irritation or injury.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, inspected before each use. For extended contact, consider double-gloving.[1][2] | Prevents skin contact, as indazole derivatives can cause skin irritation.[1] |
| Skin and Body Protection | A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, chemical-resistant aprons are advised.[1][2] | Minimizes skin exposure to spills and contamination of personal clothing.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2] | Indazole-containing compounds may be harmful if inhaled. Proper ventilation is crucial to minimize respiratory exposure.[1] |
| Foot Protection | Closed-toe shoes.[4] | Protects feet from spills and falling objects.[4] |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1][4]
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.[4]
-
-
Handling:
Disposal Plan:
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Excess Chemical: Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[1][4]
-
Contaminated Labware (e.g., gloves, wipes): Place in a designated, sealed, and clearly labeled hazardous waste container.[1] This prevents cross-contamination and ensures proper handling by waste management personnel.
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[1]
Visualized Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
